Coumarin deriv
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51559-33-2 |
|---|---|
Molecular Formula |
C19H18O5 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
7-[(E)-3-methyl-4-(4-methyl-5-oxo-2H-furan-2-yl)but-2-enoxy]chromen-2-one |
InChI |
InChI=1S/C19H18O5/c1-12(9-16-10-13(2)19(21)23-16)7-8-22-15-5-3-14-4-6-18(20)24-17(14)11-15/h3-7,10-11,16H,8-9H2,1-2H3/b12-7+ |
InChI Key |
CFNMUZCFSDMZPQ-KPKJPENVSA-N |
SMILES |
CC1=CC(OC1=O)CC(=CCOC2=CC3=C(C=C2)C=CC(=O)O3)C |
Isomeric SMILES |
CC1=CC(OC1=O)C/C(=C/COC2=CC3=C(C=C2)C=CC(=O)O3)/C |
Canonical SMILES |
CC1=CC(OC1=O)CC(=CCOC2=CC3=C(C=C2)C=CC(=O)O3)C |
Other CAS No. |
51559-33-2 |
Origin of Product |
United States |
Synthetic Methodologies for Coumarin Derivatives
Classical Condensation Reactions
The synthesis of the coumarin (B35378) nucleus is most frequently achieved through a variety of condensation reactions, each with its own specific substrates, mechanisms, and advantages. These classical methods have become cornerstones in the synthesis of this important class of heterocyclic compounds. nih.gov
Pechmann Condensation
Discovered by German chemist Hans von Pechmann, the Pechmann condensation is a widely used method for synthesizing coumarins from a phenol (B47542) and a β-keto ester or carboxylic acid under acidic conditions. wikipedia.orgnumberanalytics.com This reaction is often the most suitable pathway for preparing coumarin derivatives, typically providing good yields from simple starting materials. jmchemsci.comjmchemsci.com The condensation can be promoted by various acid catalysts, including sulfuric acid, trifluoroacetic acid, and Lewis acids like zirconium tetrachloride and titanium tetrachloride. jmchemsci.comrsc.org
The reaction mechanism has been a subject of study. One proposed pathway involves an initial transesterification between the phenol and the β-keto ester, followed by an intramolecular Friedel-Crafts-type cyclization onto the activated aromatic ring. wikipedia.org A final dehydration step yields the coumarin ring system. wikipedia.org Another proposed mechanism, supported by NMR evidence in specific cases, suggests an initial electrophilic aromatic substitution followed by transesterification and subsequent dehydration. acs.org For instance, the reaction between resorcinol (B1680541) and ethyl acetoacetate (B1235776) is a common example used to produce 7-hydroxy-4-methylcoumarin. rsc.org
| Compound Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| 7-hydroxy-4-methylcoumarin | C10H8O3 | Product |
| 7-hydroxy-4-(trifluoromethyl)coumarin | C10H5F3O3 | Product |
| Resorcinol | C6H6O2 | Reactant |
| Ethyl acetoacetate | C6H10O3 | Reactant |
| Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | Reactant |
Knoevenagel Condensation
The Knoevenagel condensation provides a versatile route to coumarins, particularly for synthesizing derivatives substituted at the 3-position. researchgate.netresearchgate.net The reaction involves the condensation of a 2-hydroxy aromatic aldehyde (like salicylaldehyde) with an active methylene (B1212753) compound, such as diethyl malonate, ethyl acetoacetate, or ethyl cyanoacetate. jmchemsci.comsciensage.info The reaction is typically catalyzed by a weak base like piperidine (B6355638) or pyridine. jmchemsci.comsciensage.info
The mechanism begins with the base catalyzing the formation of an enolate from the active methylene compound. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes dehydration. This is followed by a spontaneous intramolecular transesterification (lactonization) that closes the ring, forming the coumarin scaffold. youtube.com This method is particularly useful for overcoming difficulties that may arise in other synthetic routes like the Perkin reaction. jmchemsci.com Microwave irradiation has been shown to significantly reduce reaction times for Knoevenagel condensations, often to just a few minutes, while providing good yields in solvent-free conditions. ic.ac.ukrsc.org
| Compound Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| 3-acetylcoumarin | C11H8O3 | Product |
| Ethyl coumarin-3-carboxylate | C12H10O4 | Product |
| Salicylaldehyde (B1680747) | C7H6O2 | Reactant |
| Diethyl malonate | C7H12O4 | Reactant |
| Warfarin (B611796) | C19H16O4 | Related Compound |
Perkin Reaction
The Perkin reaction, first reported by William Henry Perkin in 1868, was the original method used to synthesize the parent compound, coumarin. sciforum.netscienceinfo.com The reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding acid, which acts as a weak base. scienceinfo.comnumberanalytics.com For coumarin synthesis, salicylaldehyde is heated with acetic anhydride and its sodium or potassium salt. jmchemsci.comscienceinfo.com
The mechanism for coumarin formation via the Perkin reaction is understood to proceed through an intramolecular pathway. sciforum.net It begins with the O-acylation of the salicylaldehyde to form an intermediate like O-acetyl salicylaldehyde. sciforum.net The base then abstracts a proton from the anhydride, creating a carbanion that subsequently attacks the aldehyde carbonyl group in an intramolecular aldol-type condensation. sciforum.net The final steps involve dehydration and lactonization to yield the coumarin product. sciforum.net The intermediate, ortho-hydroxycinnamic acid, spontaneously cyclizes to form the stable coumarin ring. jmchemsci.com
| Compound Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| Coumarin | C9H6O2 | Product |
| 3-phenylcoumarin (B1362560) | C15H10O2 | Product |
| o-Coumaric acid | C9H8O3 | Intermediate |
| O-acetyl salicylaldehyde | C9H8O3 | Intermediate |
| O-α-phenylacetyl salicylaldehyde | C15H12O3 | Intermediate |
Wittig Reaction
The Wittig reaction is a powerful method for alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.org This reaction has been adapted for the synthesis of coumarins, particularly those that are unsubstituted at the 3- and 4-positions. ijcce.ac.ir The general strategy involves reacting an o-hydroxybenzaldehyde with a suitable Wittig reagent, such as one derived from ethyl bromoacetate (B1195939) and triphenylphosphine (B44618). sciensage.infoijcce.ac.ir
The mechanism proceeds via the formation of a betaine (B1666868) or an oxaphosphetane intermediate from the reaction between the ylide and the aldehyde. jmchemsci.comwikipedia.org This intermediate then collapses to form the alkene and triphenylphosphine oxide. wikipedia.org In the context of coumarin synthesis, the newly formed alkene contains an ester group, which then undergoes intramolecular cyclization (lactonization) with the ortho-hydroxyl group on the aromatic ring to form the final coumarin product. researchgate.net This method provides a good alternative to other classical syntheses, especially when specific substitution patterns are desired. ijcce.ac.ir
| Compound Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| Herniarin (7-methoxycoumarin) | C10H8O3 | Product |
| 7-methylcoumarin | C10H8O2 | Product |
| Methylenetriphenylphosphorane | C19H18P | Reagent |
| Triphenylphosphine | C18H15P | Reagent |
| Ethyl bromoacetate | C4H7BrO2 | Reagent |
Kostanecki Reaction
The Kostanecki acylation (also known as the Kostanecki-Robinson reaction) is a method for synthesizing chromones or coumarins starting from O-hydroxyaryl ketones and an aliphatic acid anhydride. wikipedia.orgwikiwand.com The reaction involves O-acylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the heterocyclic ring. nih.govwikipedia.org
This method allows for the production of coumarins substituted at the C3 or C4 positions. jmchemsci.comjmchemsci.com While effective, traditional Kostanecki reactions can be limited by the need for harsh conditions and an excess of reagents, which can lead to lower yields. nih.gov More recent protocols have shown significant improvements; for example, using the organic base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at ambient temperature can efficiently produce highly functionalized 4-arylcoumarins from 2-hydroxybenzophenones and acetic anhydride. nih.gov
| Compound Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| 4-arylcoumarins | General Structure | Product Class |
| Flavopiridol (Alvocidib) | C21H20ClNO5 | Related Chromone |
| Dimefline | C20H21NO3 | Related Chromone |
| Flavoxate | C24H25NO4 | Related Chromone |
| 2-hydroxybenzophenones | C13H10O2 | Reactant |
Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile such as DABCO (1,4-diazabicyclo[2.2.2]octane). tandfonline.com This reaction has been ingeniously applied to the synthesis of coumarins, often through an intramolecular pathway. tandfonline.comtandfonline.com For instance, the acrylate (B77674) ester of salicylaldehyde can undergo an intramolecular Baylis-Hillman reaction in the presence of DABCO to afford a coumarin derivative. tandfonline.com
The generally accepted mechanism involves the Michael addition of the catalyst (DABCO) to the activated alkene. tandfonline.com The resulting zwitterionic intermediate then adds to the aldehyde. In the intramolecular variant for coumarin synthesis, the reaction of a salicylaldehyde derivative leads to a key intermediate that subsequently cyclizes. tandfonline.comtandfonline.com The isolation of a crystalline coumarin salt in one such reaction provided direct proof of the Michael adduct intermediate, which had long been postulated. tandfonline.com This methodology has been used to synthesize 3-substituted coumarins and other novel derivatives. core.ac.uk
| Compound Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| 3-(chloromethyl) coumarins | General Structure | Product Class |
| Chromonar | C20H27NO5 | Related Compound |
| DABCO | C6H12N2 | Catalyst |
| Methyl acrylate | C4H6O2 | Reactant |
Compound Index
Claisen Rearrangement
The Claisen rearrangement is a classic and effective method for carbon-carbon bond formation, providing a powerful tool for the synthesis of coumarin derivatives. This-sigmatropic rearrangement typically involves heating an allyl phenyl ether, which rearranges to form a γ,δ-unsaturated carbonyl compound. In the context of coumarin synthesis, the aromatic Claisen rearrangement is particularly relevant. When an allyl ether of a phenol is heated, the allyl group migrates to the ortho position of the phenolic ring. The resulting intermediate can then undergo cyclization to form the coumarin scaffold.
This reaction is known for its high regioselectivity. The rearrangement shows a preference for the ortho position. Tandem reactions combining the Claisen rearrangement with other transformations, such as the Wittig reaction or cyclization sequences, have been developed to create complex coumarin structures in a single pot. For instance, a one-pot synthesis of naturally occurring diprenylated coumarins like gravelliferone (B12295361) and balsamiferone has been achieved using a cascade involving a Wittig reaction followed by double Claisen and Cope rearrangements.
Microwave-assisted Claisen rearrangements have also been explored, sometimes leading to improved yields and shorter reaction times. However, challenges such as competing deprenylation reactions can occur, particularly with electron-rich aromatic systems. To overcome such limitations, multi-step sequences that separate the rearrangement from subsequent cyclization steps have been successfully implemented. A photo-Claisen rearrangement has also been reported, although it can sometimes compete with desired photorelease mechanisms in applications like caged compounds.
Researchers have utilized the Claisen rearrangement to synthesize a variety of substituted coumarins. A notable example involves the rearrangement of 3-((4-chlorobut-2-yn-1-yl)oxy)-2H-chromen-2-one in refluxing chlorobenzene, which serves as a key step in the synthesis of coumarin-annulated polycyclic heterocycles.
Table 1: Examples of Claisen Rearrangement in Coumarin Synthesis
| Starting Material | Reaction Conditions | Product | Yield | Reference |
| 3-((4-chlorobut-2-yn-1-yl)oxy)-2H-chromen-2-one | Refluxing chlorobenzene | 1-(chloromethyl)pyrano[2,3-c]chromen-5(3H)-one | Not specified | |
| 2,4-diprenyloxybenzaldehyde | Heat, with Ph3P=CHCOOEt | Gravelliferone, Balsamiferone, 6,8-diprenylumbelliferone | Not specified | |
| 1,1-dimethylallylated salicylaldehydes | Microwave irradiation, with [(ethoxycarbonyl)methylene]triphenylphosphorane | 8-prenylcoumarins | Variable |
Modern Catalytic Approaches for Coumarin Derivative Synthesis
The synthesis of coumarin derivatives has been significantly advanced by the advent of modern catalytic methods. These approaches often provide higher yields, greater efficiency, and milder reaction conditions compared to traditional synthetic routes. researchgate.net Transition metal catalysis, in particular, has become an indispensable tool, enabling novel and atom-economical transformations for the construction of the coumarin core. researchgate.netnih.gov
Metal-Catalyzed Reactions
Transition metals such as palladium, rhodium, copper, and gold have been extensively utilized to catalyze the formation of coumarins. These metals facilitate key bond-forming steps through various mechanisms, including C-H bond activation, cross-coupling reactions, and cyclization processes, often with high regioselectivity. nih.govd-nb.info
Palladium catalysis is a versatile and widely employed strategy for synthesizing coumarin derivatives. acs.orgnih.gov Numerous palladium-catalyzed reactions have been developed, offering diverse pathways to access a wide range of substituted coumarins. acs.org
Heck-Lactonization Reaction: This tandem reaction provides an efficient route to coumarins by combining a Heck coupling with an intramolecular lactonization. The reaction typically involves the coupling of o-iodophenols with various enoates in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or palladium(II) chloride. The process has been shown to proceed effectively under aqueous conditions, leading to moderate to excellent yields of the desired coumarin products.
C-H Alkenylation: Direct C-H bond alkenylation of phenols represents an atom-economical approach to coumarin synthesis. This method avoids the need for pre-functionalized phenols. Palladium catalysts can facilitate the ortho-selective C-H alkenylation of phenols with acrylates. For instance, a palladium-catalyzed, base-accelerated reaction has been developed that works for both electron-neutral and electron-deficient phenols, complementing other methods that are often limited to electron-rich substrates. The reaction of phenols with ethyl cinnamate, ethyl crotonate, or ethyl acrylate in the presence of a palladium catalyst and an oxidant like K₂S₂O₈ can produce coumarins in moderate to good yields. nih.gov
Oxidative Cyclocarbonylation: This method involves the palladium-catalyzed reaction of substrates like 2-vinylphenols with carbon monoxide in the presence of an oxidant. It offers a direct pathway to coumarins under relatively low CO pressures, using air or 1,4-benzoquinone (B44022) as the oxidant, which is advantageous from an environmental and operational standpoint. This approach has been used to prepare coumarins with various functional groups in yields up to 85%. A related PdI₂-catalyzed regioselective cyclocarbonylation of 2-allyl phenols has also been reported for the synthesis of dihydrocoumarins.
Table 2: Examples of Palladium-Catalyzed Reactions for Coumarin Synthesis
| Reaction Type | Phenol Substrate | Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Heck-Lactonization | o-Iodophenols | Enoates | Pd(OAc)₂ or PdCl₂ | Substituted Coumarins | Moderate to Excellent | , |
| C-H Alkenylation | 4-(tert-butyl)phenol | Methyl acrylate | Pd(OAc)₂ / Cu(OAc)₂ | 6-(tert-butyl)-2H-chromen-2-one | 11 (NMR Yield) | |
| C-H Alkenylation | Phenols | Ethyl cinnamate | Pd(OAc)₂ / K₂S₂O₈ / TFA | Substituted Coumarins | Moderate to Good | nih.gov |
Rhodium-Based Catalytic Systems
Rhodium catalysts are effective for coumarin synthesis, primarily through C-H bond activation mechanisms.
C-H Bond Activation: Rhodium complexes can catalyze the annulation of phenolic acetates with acrylates to produce coumarin derivatives in high yields. A system using [Rh₂(OAc)₄] as the catalyst, with NaOAc as a base and formic acid as a reducing agent, has proven successful for both electron-rich and electron-deficient phenolic acetates, showing excellent regioselectivity. nih.gov Deuterium labeling studies have supported the mechanism proceeding via C-H bond activation. Another rhodium-catalyzed method involves the oxidative annulation of aryl thiocarbamates with internal alkynes, where Cu(OAc)₂ serves as both an oxidant and the oxygen source for the carbonyl group. nih.govd-nb.info
Table 3: Example of Rhodium-Catalyzed Coumarin Synthesis
| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Phenolic Acetates | Acrylates | [Rh₂(OAc)₄] / NaOAc / Formic Acid | Substituted Coumarins | High |
Copper Catalysis
Copper-catalyzed reactions provide a cost-effective and environmentally friendly alternative for coumarin synthesis. While often used as a co-catalyst, copper itself can effectively catalyze cyclization and functionalization reactions leading to coumarins.
Cycloaddition Reactions: Copper-catalyzed 1,3-dipolar azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, has been used to synthesize coumarin-1,2,3-triazole hybrids. For example, 4-azidocoumarin (B3182978) can be reacted with various propargyl derivatives in the presence of a copper catalyst like CuSO₄·5H₂O or CuI to yield the corresponding triazole-linked coumarins in good to excellent yields.
Table 4: Example of Copper-Catalyzed Reaction for Coumarin Hybrids
| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Yield | Reference |
|---|
Gold(I)-Catalyzed Cyclization
Gold(I) complexes have surfaced as highly effective π-acidic catalysts for the intramolecular cyclization of phenol-derived propiolates to form coumarins. researchgate.net
Intramolecular Hydroarylation: This method typically involves a two-step process: esterification of a phenol with a propiolic acid, followed by a gold(I)-catalyzed intramolecular hydroarylation. The gold catalyst activates the alkyne bond, facilitating the cyclization. The efficiency of these systems can be very high, with some catalytic systems using an N-heterocyclic carbene (NHC) ligand in an ionic liquid achieving excellent yields with catalyst loadings as low as 0.01 mol%. researchgate.net This approach is tolerant of various functional groups on the alkyne and has been used to synthesize natural products like ayapin (B1229749) and scoparone.
Table 5: Example of Gold(I)-Catalyzed Coumarin Synthesis
| Substrate | Catalyst System | Product Type | Yield | Reference |
|---|---|---|---|---|
| Phenol-derived propiolates | IPrAuNTf₂ in Ionic Liquid (optional HBF₄·Et₂O co-catalyst) | Substituted Coumarins | up to 99% |
Organocatalytic Methods
Organocatalysis has become a powerful strategy for the asymmetric synthesis of coumarin derivatives, providing access to chiral molecules that are important in medicinal chemistry. researchgate.netbeilstein-journals.orgnih.gov These methods avoid the use of potentially toxic metals and often proceed under mild conditions. nih.govnih.gov
Various modes of organocatalytic activation have been successfully applied. For instance, (S)-proline has been used as a catalyst in intramolecular aldol (B89426) reactions to create coumarin natural products. beilstein-journals.org Bifunctional catalysts are employed in reaction cascades, such as a thia-Michael/aldol/annulation sequence between 3-cyano-4-styrylcoumarins and 2-mercaptoacetophenones, to produce unique polycyclic chiral products with high diastereo- and enantioselectivity. acs.org
N-Heterocyclic carbenes (NHCs) are another important class of organocatalysts used in coumarin synthesis. beilstein-journals.org NHCs can catalyze reactions between 2-bromoenals and heterocyclic C-H acids to yield coumarin/quinolinone fused dihydropyranones. beilstein-journals.org They have also been used in the γ,δ-difunctionalization of coumarins through an oxidative [4 + 2] cycloaddition with unsaturated aldehydes, affording a wide variety of products in good yields and high enantiomeric excesses. beilstein-journals.org
The synthesis of 3-aryl coumarins can be achieved through a solvent-free reaction between substituted salicylaldehydes and various phenylacetic acids using 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst. nih.gov Optimization of this reaction showed that the best yields were obtained at 180 °C under solvent-free conditions. nih.gov
Table 3: Selected Organocatalytic Methods for Coumarin Derivative Synthesis
| Catalyst | Reaction Type | Substrates | Product Type | Reference |
|---|---|---|---|---|
| (S)-Proline | Intramolecular Aldol Reaction | Custom-designed precursors | Coumarin Natural Products | beilstein-journals.org |
| Bifunctional Thio-urea Catalyst | Thia-Michael/Aldol/Annulation Cascade | 3-Cyano-4-styrylcoumarins, 2-Mercaptoacetophenones | Polycyclic Chiral Coumarins | acs.org |
| N-Heterocyclic Carbene (NHC) | Oxidative [4 + 2] Cycloaddition | Coumarins, Unsaturated Aldehydes | γ,δ-Difunctionalized Coumarins | beilstein-journals.org |
| DABCO | Condensation | Salicylaldehydes, Phenylacetic Acids | 3-Aryl Coumarins | nih.gov |
Green Chemistry Approaches in Coumarin Derivative Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of coumarin derivatives to minimize environmental impact. eurekalert.orgeurekaselect.com These approaches focus on reducing the use of hazardous solvents and reagents, lowering energy consumption, and simplifying reaction procedures. eurekalert.org
Conducting reactions under solvent-free conditions is a key green chemistry strategy that reduces waste and simplifies product isolation. organic-chemistry.org This approach has been successfully applied to classic coumarin syntheses like the Pechmann and Knoevenagel condensations. organic-chemistry.org
In the Pechmann reaction, phenols and β-ketoesters can be reacted without a solvent, often using a solid acid catalyst like p-toluenesulfonic acid (TsOH) or a reusable heterogeneous catalyst. organic-chemistry.orgmdpi.com For example, grinding resorcinol and ethyl acetoacetate with TsOH and heating at 60°C yields 7-hydroxy-4-methylcoumarin in 98% yield. organic-chemistry.org Another solvent-free method for the Pechmann condensation employs FeF₃ as a catalyst under microwave irradiation, offering high yields and short reaction times. nih.gov Similarly, the Knoevenagel condensation of salicylaldehydes with 1,3-dicarbonyl compounds can be performed under solvent-free conditions using magnetically recoverable MgFe₂O₄ nanocatalysts, often accelerated by ultrasound. nih.gov Mechanochemical synthesis, using ball milling at ambient temperature with a mild acid catalyst, also provides a solvent-free route to coumarins with high yields and easy purification. rsc.org
Microwave-assisted synthesis has become a valuable technology for preparing coumarin derivatives, as it significantly reduces reaction times and often improves yields compared to conventional heating methods. mdpi.combenthamdirect.comnih.gov This technique is considered a green approach because it offers efficient energy transfer, leading to rapid heating and shorter reaction times, which can minimize side reactions and energy consumption. nih.govderpharmachemica.com
The Pechmann condensation is frequently performed under microwave irradiation. benthamdirect.com One-pot, solvent-free synthesis of coumarins has been achieved by reacting phenols with ethyl acetoacetate using catalysts like FeF₃ or fly ash under microwave heating. nih.govderpharmachemica.com For instance, using FeF₃ as a catalyst at a microwave power of 450 W resulted in high yields of coumarin derivatives in just a few minutes. nih.gov Heterogeneous solid acid catalysts, such as Amberlyst-15, have also proven highly effective in solvent-free, microwave-assisted Pechmann reactions, yielding 7-hydroxy-4-methylcoumarin in up to 97% yield. mdpi.com The Knoevenagel and Perkin condensations are other classic reactions that have been successfully adapted to microwave-assisted conditions for coumarin synthesis. benthamdirect.com
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Catalyst | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Pechmann (Resorcinol + Ethyl Acetoacetate) | Amberlyst-15 | Conventional Heating (130 °C) | 20 min | 18% Conversion | mdpi.com |
| Pechmann (Resorcinol + Ethyl Acetoacetate) | Amberlyst-15 | Microwave Irradiation (130 °C) | 20 min | 97% | mdpi.com |
| Click Reaction (Alkyne-coumarin + Arylazide) | Copper(I) | Conventional Heating | 5-7 h | 68-79% | nih.gov |
| Click Reaction (Alkyne-coumarin + Arylazide) | Copper(I) | Microwave Irradiation | 10-15 min | 80-90% | nih.gov |
Ultrasound irradiation (sonochemistry) is another green chemistry tool that accelerates chemical reactions through acoustic cavitation. scirp.orgtandfonline.com The formation, growth, and collapse of bubbles in the reaction medium generate localized high pressures and temperatures, enhancing reaction rates. tandfonline.com This method offers advantages such as shorter reaction times, milder conditions, and often higher yields compared to conventional techniques. researchgate.net
Ultrasound has been effectively used for synthesizing various coumarin derivatives. jocpr.com For example, 3-aryl coumarins can be prepared efficiently from salicylaldehydes and phenyl acetyl chloride in the presence of K₂CO₃ under ultrasound irradiation, with reaction times of only 15-30 minutes. scirp.orgresearchgate.net The synthesis of bis(4-hydroxycoumarin) derivatives from salicylaldehyde and 4-hydroxycoumarin (B602359) can also be achieved in a one-pot, ultrasonic-assisted reaction at room temperature, providing high yields and avoiding hazardous organic solvents. iau.ir Furthermore, the Knoevenagel condensation to produce 3-substituted coumarins has been accelerated by ultrasound in solvent-free conditions using a magnetically recoverable MgFe₂O₄ nanocatalyst. nih.gov The Pechmann condensation can also be promoted by ultrasound irradiation using catalysts like poly(4-vinylpyridinium) hydrogen sulfate (B86663) solid acid at ambient temperature. nih.gov
Deep Eutectic Solvents
The use of Deep Eutectic Solvents (DESs) represents a significant advancement in the green synthesis of coumarin derivatives. eurekaselect.com These solvents, often composed of a hydrogen bond donor and a hydrogen bond acceptor, are lauded for their biodegradability, low cost, thermal stability, and low flammability. acs.orgnih.gov A key advantage of DESs is their ability to function as both the solvent and the catalyst, simplifying reaction procedures and reducing chemical waste. acs.orgnih.gov
Several studies have demonstrated the efficacy of choline (B1196258) chloride (ChCl)-based DESs in synthesizing coumarins. For instance, a DES formed by mixing choline chloride and zinc chloride has been successfully used in Knoevenagel condensation reactions between substituted salicylaldehydes and active methylene compounds. nih.govresearchgate.net This method proceeds under mild conditions and produces various coumarin derivatives in high yields, ranging from 61% to 96%. researchgate.net The DES in this system can be recycled and reused multiple times without a significant drop in product yield. researchgate.net
Another effective DES is a combination of choline chloride and L-(+)-tartaric acid, which has been applied to the Pechmann condensation of substituted phenols with β-ketoesters. acs.orgnih.gov This approach, conducted at temperatures around 110 °C, is notable for its efficiency, in some cases yielding the desired coumarin in as little as 10 minutes with a 98% yield. acs.orgnih.gov Similarly, a DES of choline chloride and urea (B33335) (1:2 ratio) was identified as optimal for Knoevenagel condensation out of twenty tested DESs, yielding good to excellent results. eurekaselect.com These methodologies underscore the versatility of DESs as a sustainable alternative to conventional toxic organic solvents. eurekaselect.comacs.org
Table 1: Synthesis of Coumarin Derivatives using Deep Eutectic Solvents (DES)
| Reaction Type | DES Composition | Reactants | Temperature (°C) | Yield (%) | Reference |
| Knoevenagel Condensation | Choline Chloride:Zinc Chloride | Salicylaldehydes, Active Methylene Compounds | Ambient | 61-96 | nih.govresearchgate.net |
| Pechmann Condensation | Choline Chloride:L-(+)-Tartaric Acid (1:2) | Phloroglucinol (B13840), Ethyl Acetoacetate | 110 | 98 | acs.orgnih.gov |
| Knoevenagel Condensation | Choline Chloride:Urea (1:2) | Salicylaldehyde, Dimethyl Malonate | 80 | Good to Excellent | eurekaselect.com |
| Knoevenagel Condensation | Choline Chloride:Zinc Chloride | Salicylaldehydes, Ethyl Cyanoacetate | Ambient | High | nih.gov |
Heterogeneous Catalysis
Heterogeneous catalysts are gaining importance in coumarin synthesis due to their environmental and economic benefits, such as ease of separation from the reaction mixture and potential for recyclability. iiste.orgjsynthchem.com This approach avoids the generation of undesirable waste, contributing to greener chemical processes. iiste.org
ZnFe₂O₄ Nanoparticles
Zinc ferrite (B1171679) (ZnFe₂O₄) nanoparticles have emerged as an efficient, magnetically recoverable heterogeneous catalyst for synthesizing coumarin derivatives. jsynthchem.com These nanoparticles have been successfully employed in the Pechmann condensation of various phenols with ethyl or methyl acetoacetate under solvent-free conditions. The optimal reaction conditions were found to be a temperature of 80°C, resulting in good to excellent product yields of 85-98%. jsynthchem.com The use of ZnFe₂O₄ nanoparticles offers a simple, cost-effective, and rapid method for coumarin synthesis, with the significant advantage of easy catalyst recovery using an external magnet. jsynthchem.com
Amberlyst-15
Amberlyst-15, a macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic groups, serves as an effective solid acid catalyst for coumarin synthesis via the Pechmann condensation. core.ac.uk It is recognized for facilitating reactions under facile and environmentally friendly conditions. core.ac.uk Syntheses using Amberlyst-15 are typically conducted under solvent-free conditions at elevated temperatures, such as 110°C. iiste.orgcore.ac.ukiiste.org For example, the condensation of phloroglucinol with ethyl acetoacetate using 10 mol% of Amberlyst-15 at 110°C yielded 5,7-dihydroxy-4-methyl coumarin at a high yield of 95%. core.ac.ukiiste.org Similarly, the reaction of α-naphthol with ethyl acetoacetate under the same conditions produced the corresponding benzo[f]chromen-3-one derivative with an 88% yield. core.ac.ukiiste.org A key benefit of Amberlyst-15 is its recyclability, which adds to the economic and environmental advantages of this method. core.ac.ukiiste.org
Table 2: Synthesis of Coumarin Derivatives using Heterogeneous Catalysts
| Catalyst | Reaction Type | Reactants | Conditions | Yield (%) | Reference |
| ZnFe₂O₄ Nanoparticles | Pechmann Condensation | Phenols, Ethyl/Methyl Acetoacetate | 80°C, Solvent-free | 85-98 | jsynthchem.com |
| Amberlyst-15 | Pechmann Condensation | Phloroglucinol, Ethyl Acetoacetate | 110°C, Solvent-free | 95 | core.ac.ukiiste.org |
| Amberlyst-15 | Pechmann Condensation | α-Naphthol, Ethyl Acetoacetate | 110°C, Solvent-free | 88 | core.ac.ukiiste.org |
| Amberlyst-15 | Pechmann Condensation | Resorcinol, Ethyl Acetoacetate | 110°C, 10 min | 95 | ijsart.com |
One-Pot Synthetic Strategies for Coumarin Derivatives
One-pot syntheses, particularly those involving multi-component reactions (MCRs), provide a powerful tool for efficiently generating molecular diversity in a single step. mdpi.com These strategies are attractive because they often involve mild reaction conditions, simple procedures, and can lead to high-purity products with minimal waste. researchgate.net
Several one-pot methods for coumarin derivatives have been developed. For instance, 3-benzoxazole coumarins have been synthesized through a three-component, one-pot reaction of salicylaldehydes, ethyl cyanoacetate, and o-aminophenols. nih.govresearchgate.net Another efficient one-pot approach is the synthesis of coumarin-3-carboxamides from salicylaldehyde, aliphatic amines, and diethylmalonate, using a piperidine-iodine dual catalyst system in ethanol (B145695). mdpi.com This metal-free method is noted for its clean reaction profile and simple workup. mdpi.com
A green, one-pot protocol has also been reported for the synthesis of coumarin-hydroxybenzohydrazide hybrids. mdpi.com This method involves the reaction of 3-acetyl-4-hydroxycoumarin with various benzoyl hydrazides in an environmentally benign mixture of vinegar and ethanol, which acts as both the solvent and catalyst. The desired products are easily isolated by filtration. mdpi.com Furthermore, a novel one-pot method for N-arylated coumarin derivatives has been achieved through a Smiles rearrangement, where 4-bromocoumarin reacts with 2-aminophenols under mild conditions to give the product in good yields. rsc.org
Table 3: One-Pot Synthetic Strategies for Coumarin Derivatives
| Product Type | Reactants | Catalyst/Solvent | Key Features | Reference |
| 3-Benzoxazole Coumarins | Salicylaldehydes, Ethyl Cyanoacetate, o-Aminophenols | Benzoic Acid / n-Butanol | Wide substrate scope, simple filtration | researchgate.net |
| Coumarin-3-Carboxamides | Salicylaldehyde, Aliphatic Amines, Diethylmalonate | Piperidine-Iodine / Ethanol | Metal-free, clean reaction, low catalyst loading | mdpi.com |
| Coumarin-Hydroxybenzohydrazide Hybrids | 3-Acetyl-4-hydroxycoumarin, Benzoyl Hydrazides | Vinegar/Ethanol | Green protocol, easy isolation | mdpi.com |
| N-Arylated Coumarins | 4-Bromocoumarin, 2-Aminophenols | - | Smiles rearrangement, mild conditions | rsc.org |
Bio-inspired Synthesis of Coumarin Derivatives
The vast structural diversity of coumarins found in nature, particularly from marine and plant sources, has inspired the development of new synthetic analogues. nih.govmdpi.com Bio-inspired synthesis leverages the structural motifs of natural products to design and create novel compounds with potentially enhanced biological activities. This approach is a cornerstone of the drug discovery process. mdpi.com
Research in this area often involves synthesizing series of coumarin derivatives that mimic the structures of naturally occurring bioactive compounds and then evaluating their properties. nih.gov For example, continuing previous studies on coumarin analogues, researchers have synthesized and evaluated multi-substituted derivatives for various biological activities. nih.gov The design of these synthetic compounds is often guided by the structure-activity relationships observed in natural coumarins.
Furthermore, synthetic methods can be inspired by biological processes or environmentally benign principles. A notable example is the use of a simple mixture of vinegar and ethanol to catalyze the formation of coumarin-hydroxybenzohydrazide derivatives. mdpi.com This green, one-pot protocol, which uses common and non-toxic substances, reflects a bio-inspired approach to sustainable chemistry. The synthesis of coumarins can also be achieved through photocatalytic isomerization of ortho-E-hydroxycinnamates, which mimics natural light-driven processes to induce lactonization and form the coumarin ring system in high yields. mdpi.com These strategies highlight a trend towards developing synthetic methods that are not only effective but also aligned with principles of green chemistry, drawing inspiration from nature's own chemical laboratory. mdpi.commdpi.com
Advanced Analytical and Separation Techniques for Coumarin Derivatives
Chromatographic Techniques for Coumarin (B35378) Derivative Analysis
Chromatography is a cornerstone for the separation of coumarin derivatives, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase. The choice of chromatographic technique is dictated by the physicochemical properties of the analytes and the complexity of the sample.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of coumarin derivatives. researchgate.net Reversed-phase HPLC is the most common mode, typically employing an octadecylsilyl (C18) stationary phase for separations. researchgate.net Gradient elution is often performed using mobile phases consisting of solvents like methanol (B129727) or acetonitrile (B52724) mixed with an aqueous solution of an acid, such as acetic acid. researchgate.net
HPLC systems are frequently coupled with various detectors for the identification and quantification of coumarins. researchgate.net Diode-Array Detection (DAD) is common due to the chromophoric nature of the coumarin skeleton. researchgate.netrsc.org For enhanced sensitivity and structural elucidation, Mass Spectrometry (MS) detectors are also used. researchgate.netmdpi.comnih.gov An HPLC-MS/MS method has been developed for the simultaneous determination of coumarin and seven of its derivatives in tobacco products, offering excellent selectivity and sensitivity in multiple reaction monitoring (MRM) mode. mdpi.comnih.gov This method allowed for the separation of all eight coumarins in just 4.5 minutes. mdpi.comnih.gov
Table 1: Examples of HPLC Methods for Coumarin Derivative Analysis Use the search bar to filter the table by compound, stationary phase, or mobile phase.
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including faster analysis times, enhanced separation power, and improved sensitivity. vup.sk This technique utilizes columns packed with sub-2 µm particles, which leads to improved peak separation and shorter run times. vup.sk For instance, a UHPLC method for separating nine coumarin derivatives achieved a total analysis time of less than 6 minutes, a substantial reduction from the 10–90 minutes typical for HPLC analyses. vup.sk
UHPLC systems are well-suited for the analysis of complex samples. vup.sk Separations are commonly performed on octadecyl or phenyl-hexyl silica-based columns with gradient elution. vup.skresearchgate.net A mobile phase often consists of acetonitrile and an aqueous acid, like acetic acid, which helps to ensure peak symmetry. vup.sk UHPLC is frequently coupled with mass spectrometry (UHPLC-MS), providing a powerful tool for quantifying coumarins in various matrices, such as plant tissues. nih.gov This combination allows for the detection of significant natural variations in the content of simple coumarins like scopoletin, umbelliferone, and esculetin (B1671247), along with their glycosides. nih.gov
Table 2: Examples of UHPLC Methods for Coumarin Derivative Analysis Use the search bar to filter the table by compound, stationary phase, or mobile phase.
Gas Chromatography (GC) is another valuable technique for the analysis of coumarin derivatives, particularly for volatile compounds or those that can be made volatile through derivatization. sigmaaldrich.com For coumarins with low volatility, a derivatization process, such as trimethylsilylation, is employed to make them suitable for GC analysis. sigmaaldrich.com
GC is often coupled with Mass Spectrometry (GC-MS), which allows for tentative identification based on retention time and confirmation through mass spectra. researchgate.netnih.gov High-resolution mass spectrometry can be used to generate molecular formulas from accurate mass measurements and distinguish between fragment ions with the same nominal mass. benthamopen.com GC-MS has been successfully used to study the fragmentation pathways of various coumarin derivatives under electron ionization (EI). benthamopen.com The technique has also been applied to survey fragrance products for the presence of coumarin, where it was found in 71% of the tested products. nih.gov
Table 3: Examples of GC Methods for Coumarin Derivative Analysis Use the search bar to filter the table by compound, column type, or detection method.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method that has proven reliable for the qualitative analysis and identification of coumarin derivatives. nih.govbjbms.orgadvancechemjournal.com This technique is effective for separating complex mixtures and can detect even trace amounts of coumarins. advancechemjournal.com Separations are typically performed on silica (B1680970) gel plates. nih.gov For instance, a method for identifying coumaphos (B1669454) and warfarin (B611796) used silica gel plates with a toluol-aceton (85:15) solvent system, achieving Rf values of 0.85 and 0.37, respectively. nih.gov
Two-dimensional TLC (2D-TLC) is an excellent tool for the quantitative analysis of coumarins, especially in complex mixtures like plant extracts. oup.com This approach can utilize different separation mechanisms in each dimension, such as combining normal-phase and reversed-phase systems, to effectively separate compounds with similar physicochemical properties. oup.comakjournals.com Visualization of the separated spots is commonly achieved by observation under UV light (254 and 366 nm) or by spraying with developing reagents. bjbms.org
Table 4: Examples of TLC Systems for Coumarin Derivative Analysis Use the search bar to filter the table by compound, stationary phase, or mobile phase.
Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. wikipedia.orgnih.gov This technique is particularly useful for the analysis and purification of thermally labile molecules and for the separation of chiral compounds. wikipedia.org The principles of SFC are similar to HPLC, but the use of a supercritical fluid mobile phase requires the entire chromatographic flow path to be pressurized. wikipedia.org
SFC has gained significant interest in recent years due to the development of modern instruments that offer improved robustness and sensitivity. nih.gov It is increasingly applied in the analysis of natural products, including those from herbal medicines. nih.govnih.gov The technique offers high column efficiency and is considered environmentally friendly. nih.gov SFC can be used to analyze a broad spectrum of compounds, from non-polar to polar, making it a versatile analytical platform. nih.gov Detection methods are similar to those used in HPLC, including UV/Vis and mass spectrometry. wikipedia.org
Spectroscopic Detection and Characterization Methods
Following chromatographic separation, various spectroscopic methods are indispensable for the detection and structural characterization of coumarin derivatives.
UV-Vis and Fluorescence Spectroscopy : Due to their aromatic nature, coumarins exhibit strong ultraviolet (UV) absorbance, making UV-Vis detectors, particularly photodiode array (PDA) detectors, a standard choice in HPLC analysis. rsc.orgnih.gov Many coumarin derivatives are also naturally fluorescent, which allows for highly sensitive and selective detection using fluorescence detectors. tandfonline.comvup.sk For example, a UHPLC method coupled with both UV and fluorescence detection was developed for the simultaneous determination of various coumarin derivatives and their metabolites. vup.skresearchgate.net
Mass Spectrometry (MS) : The coupling of chromatographic techniques with mass spectrometry (e.g., HPLC-MS, UHPLC-MS, GC-MS) is a powerful strategy for the unambiguous identification and quantification of coumarins. rsc.orgnih.govbenthamopen.com Electrospray ionization (ESI) is a common ionization source used for LC-MS analysis of coumarins. rsc.orgnih.gov Tandem mass spectrometry (MS/MS) provides detailed structural information through the analysis of fragmentation patterns. mdpi.comnih.gov For instance, the fragmentation pathways of coumarin often involve the loss of a CO group from the pyrone ring to form a benzofuran (B130515) radical ion. benthamopen.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR (¹H-NMR and ¹³C-NMR) spectroscopy is a crucial tool for the definitive structural elucidation of newly synthesized or isolated coumarin derivatives. chemmethod.comsapub.orgnih.gov It provides detailed information about the carbon-hydrogen framework of the molecule. For example, in the characterization of new coumarin derivatives, ¹H-NMR spectra can confirm the presence of specific protons, such as those on the coumarin ring and aromatic systems. nih.gov
Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in coumarin molecules. chemmethod.comsapub.orgnih.gov The characteristic vibrational bands, such as the C=O stretching of the lactone ring, provide confirmatory structural evidence. nih.govauctoresonline.org
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with chromatographic separation, it provides unparalleled sensitivity and selectivity for the analysis of complex mixtures.
LC-MS is a cornerstone technique for the analysis of coumarin derivatives in various matrices, from plant extracts to tobacco products. nih.gov It combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection capabilities of mass spectrometry. Reversed-phase HPLC is commonly used for separation. nih.gov
LC-MS is more sensitive than LC-UV, allowing for the quantification of coumarins at concentrations ranging from μg/L to mg/L. nih.gov The choice of ionization source is critical. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common sources used for coumarins. nih.gov ESI is generally preferred for polar and higher molecular weight compounds, while APCI is often more suitable for less polar and lower molecular weight compounds like many coumarins and psoralens. nih.gov The development of fast LC-MS methods allows for the separation of multiple coumarin derivatives in a single run of just a few minutes. researchgate.net
Tandem mass spectrometry (MS/MS) significantly enhances the specificity of detection by performing a second stage of mass analysis. nih.gov In a typical MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process generates a characteristic fragmentation pattern that serves as a structural fingerprint for the analyte.
For the parent coumarin molecule, the protonated molecular ion [M+H]⁺ appears at m/z 147. A characteristic fragmentation pathway involves the neutral loss of carbon dioxide (CO₂, 44 Da) to produce a fragment ion at m/z 103. nih.govmdpi.com Another common fragmentation for many coumarins is the loss of carbon monoxide (CO, 28 Da). mdpi.com The fragmentation patterns of substituted coumarins provide valuable clues about the identity and location of the substituents. Operating in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, provides excellent selectivity and sensitivity, allowing for detection limits in the low μg/kg range. mdpi.comnih.gov
Table 5: Common MS/MS Fragmentation Patterns for Coumarin Derivatives
| Precursor Ion | Characteristic Neutral Loss | Product Ion (m/z) | Compound Class | Reference |
| [M+H]⁺ (m/z 147) | CO₂ (44 Da) | 103 | Coumarin | nih.govmdpi.com |
| [M+H]⁺ (m/z 147) | CO₂ + ·HC (44 + 13 Da) | 91 | Coumarin | nih.govmdpi.com |
| [M+H]⁺ | CO (28 Da) | [M+H-28]⁺ | General Coumarins/Furocoumarins | mdpi.com |
| [M+H]⁺ | CH₃ (15 Da) | [M+H-15]⁺ | Furocoumarins (e.g., Xanthotoxin) | mdpi.com |
High-Performance Liquid Chromatography-Diode Array Detection-Electrospray Ionization Tandem Mass Spectrometry (HPLC-DAD-ESI-MSn)
High-Performance Liquid Chromatography coupled with Diode Array Detection and Electrospray Ionization Tandem Mass Spectrometry (HPLC-DAD-ESI-MSn) is a powerful and comprehensive hybrid technique for the rapid analysis of complex mixtures containing coumarin derivatives. rsc.orgresearchgate.net This method allows for the simultaneous separation and structural characterization of these compounds in a single analytical run. researchgate.net The process involves separating the components of a mixture via HPLC, obtaining their UV-Vis spectra in real-time using the DAD detector, and subsequently analyzing them with the ESI-MSn detector. rsc.org The mass spectrometer provides crucial information on molecular weight and fragmentation patterns, which is essential for structural elucidation and identification. rsc.org
ESI-MSn is typically operated in positive ion mode for coumarin analysis, as it generally produces higher intensity signals compared to the negative ion mode. rsc.org In this mode, coumarin compounds often form protonated molecular ions [M+H]⁺. rsc.orgnih.gov Tandem mass spectrometry (MS/MS or MSn) allows for sequential fragmentation of these ions, providing detailed structural information. rsc.org
A notable application of this technique was the analysis of coumarin derivatives in extracts of Radix Angelicae pubescentis (Duhuo). rsc.org In this study, researchers successfully identified or tentatively identified 24 different coumarin compounds. rsc.org Of these, seven were unambiguously confirmed by comparing their retention times, UV spectra, and mass spectra with known reference standards. rsc.org
Table 1: Coumarins Unambiguously Identified in Radix Angelicae pubescentis using HPLC-DAD-ESI-MSn
| Compound Name | Identification Method | Citation |
| Umbelliferone | Co-elution with reference standard | rsc.org |
| Psoralen (B192213) | Co-elution with reference standard | rsc.org |
| Xanthotoxin | Co-elution with reference standard | rsc.org |
| Bergapten | Co-elution with reference standard | rsc.org |
| Osthole | Co-elution with reference standard | rsc.org |
| Columbianadin | Co-elution with reference standard | rsc.org |
| Isoimperatorin (B1672244) | Co-elution with reference standard | rsc.org |
Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QqQ-MS/MS)
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering enhanced sensitivity, superior separation power, and considerably shorter analysis times. vup.sk This is achieved by using columns packed with smaller sorbent particles (typically 1.7–2.0 µm) and operating at higher flow rates. vup.sk The coupling of UHPLC with a triple quadrupole (QqQ) or quadrupole time-of-flight (Q-TOF) mass spectrometer creates a highly sensitive and selective platform for the quantitation and identification of coumarin derivatives, even in complex matrices. vup.skresearchgate.netmdpi.com
The triple quadrupole mass spectrometer is particularly effective when operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantitative analysis. mdpi.comnih.gov This high degree of assurance makes it superior to single-stage mass spectrometry techniques. mdpi.com UHPLC-MS/MS methods have been successfully developed for the simultaneous determination of multiple coumarins in tobacco products, demonstrating high accuracy and sensitivity. nih.gov For instance, an analysis of eight different coumarins was achieved in just 4.5 minutes. mdpi.comnih.gov The limits of detection (LODs) achieved with this method are significantly lower (around 0.5 µg·kg⁻¹) compared to older GC-MS or HPLC methods (10–100 µg·kg⁻¹). nih.govmdpi.com
Table 2: Performance Data for UHPLC-MS/MS Analysis of Coumarins in Tobacco
| Parameter | Range of Values | Citation |
| Linearity (r²) | 0.9987 - 0.9996 | mdpi.comnih.gov |
| Limit of Detection (LOD) | 0.5 - 1.7 µg/kg | mdpi.comnih.gov |
| Limit of Quantitation (LOQ) | 1.7 - 5.2 µg/kg | mdpi.comnih.gov |
| Average Recovery | 69.6% - 95.1% | mdpi.comnih.gov |
| Analysis Time | 4.5 minutes | mdpi.comnih.gov |
Electrochemical Analysis
Electrochemical methods offer a viable alternative for the determination of coumarin derivatives, utilizing techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). researchgate.netnih.govresearchgate.net These methods are based on the electrochemical reduction or oxidation of the coumarin molecule at the surface of an electrode. researchgate.netnih.gov The electrochemical behavior, including peak potentials and currents, can be used for both qualitative and quantitative analysis. nih.gov
Studies have investigated the electrochemical reduction of coumarins on various electrodes, including glassy carbon electrodes (GCE) and modified GCEs. nih.gov The structure of the coumarin derivative, particularly the presence of electron-donating or electron-withdrawing groups, influences its electrochemical properties. researchgate.net For example, the thionyl (C=S) and carbonyl (C=O) groups in certain derivatives have been identified as the primary reduction centers. researchgate.net
The pH of the supporting electrolyte solution is a critical parameter, as it can affect the form of the coumarin (lactone vs. coumaric acid) and the reversibility of the electrochemical process. nih.govresearchgate.net Research using SWV to analyze simple coumarin found that the reversibility of the reduction process improved with increasing pH. researchgate.net This method demonstrated good analytical performance for determining coumarin in an aqueous infusion of Mikania glomerata. researchgate.net
Table 3: Analytical Parameters for Electrochemical Determination of Coumarin
| Technique | Linear Range (mol L⁻¹) | Limit of Detection (mol L⁻¹) | Matrix | Citation |
| Square Wave Voltammetry (SWV) | 0.5 x 10⁻⁵ - 10.0 x 10⁻⁵ | 1.5 x 10⁻⁶ | Aqueous Infusion | researchgate.net |
Sample Preparation and Extraction Methodologies
The selection of an appropriate extraction method is a critical first step in the analysis of coumarins from natural products and other matrices. The goal is to achieve maximum recovery of the target compounds efficiently and with minimal degradation. nih.gov
Liquid-Liquid Extraction (LLE) is a standard method for isolating coumarins from liquid samples, such as beverages or infusions. nih.gov The technique relies on the differential solubility of the target compounds between two immiscible liquid phases. Typically, an aqueous sample is extracted with a non-polar or semi-polar organic solvent. nih.gov
Ethyl acetate (B1210297) is a commonly used solvent for the LLE of coumarins and other oxygenated heterocyclic compounds from citrus-flavored beverages and liquors. nih.gov A typical procedure involves extracting a liquid sample multiple times with the solvent in a separatory funnel to ensure efficient transfer of the analytes into the organic phase. nih.gov More complex LLE systems, such as those using a combination of petroleum ether, ethyl acetate, methanol, and water, have been employed in preparative chromatography to separate coumarin derivatives on a larger scale. mdpi.com
Solid-Liquid Extraction (SLE), often performed as maceration or sonication, is the most frequently used technique for recovering coumarins from solid matrices like plant materials (bark, fruits, herbs) and foodstuffs. nih.govnih.gov The choice of solvent is crucial and depends on the polarity of the target coumarins.
Methanol, often in an aqueous solution (e.g., 80% methanol), is one of the most common solvents for extracting a broad range of coumarins. nih.govmdpi.com Other solvents such as petroleum ether, dichloromethane (B109758), and ethyl acetate are also widely used, sometimes selectively targeting coumarins of different polarities. nih.govnih.govmdpi.com For example, in one study, petroleum ether was used to selectively extract furanocoumarins, while more polar coumarins were subsequently extracted with methanol. mdpi.com Research on the fruits of Peucedanum luxurians found that dichloromethane provided a more efficient extraction of the target coumarins compared to methanol or petroleum ether. nih.gov
Ultrasound-Assisted Extraction (UAE) is a modern and efficient "green" extraction technique that enhances the recovery of coumarins from plant materials. nih.govnih.gov The method utilizes high-frequency sound waves (ultrasound) to generate acoustic cavitation—the formation and collapse of microscopic bubbles in the solvent. nih.govyoutube.com This process disrupts plant cell walls, facilitating the release of phytochemicals and improving mass transfer between the solvent and the plant matrix. nih.govyoutube.com
The main advantages of UAE over conventional methods include significantly reduced extraction times, lower solvent consumption, and often higher yields. nih.govyoutube.comresearchgate.net Studies have shown that extraction time can be reduced from hours to minutes. youtube.com The efficiency of UAE can be further improved by optimizing parameters such as ultrasonic power, temperature, time, and solvent composition. nih.govresearchgate.net For instance, one study found the maximum extraction yield for coumarins from Peucedanum decursivum was achieved at 50 minutes of sonication. nih.gov Combining UAE with novel green solvents, such as deep eutectic solvents (DES), has been shown to provide even higher extraction efficiency than traditional organic solvents. nih.govnih.gov
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) is a sophisticated and environmentally friendly ("green") extraction technique that utilizes supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent. nih.govyoutube.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas. mdpi.com This state, characterized by low viscosity and high diffusivity, allows for efficient penetration into the sample matrix, leading to faster and more effective extractions compared to traditional liquid methods. youtube.com The solvating power of the supercritical fluid can be finely tuned by adjusting parameters such as pressure, temperature, and the addition of a co-solvent, which allows for selective extraction of target compounds. nih.govresearchgate.net
The use of CO2 is particularly advantageous as it is non-toxic, non-flammable, inexpensive, and easily removed from the extract, leaving minimal solvent residue. mdpi.com SFE is especially well-suited for the extraction of thermolabile compounds, like many coumarins, because it can be performed at low temperatures, thus preventing thermal degradation. nih.govmdpi.com
Research has demonstrated the successful application of SFE for isolating coumarins from various plant materials. For instance, a study on the extraction of coumarins from the fruit peel of Citrus maxima compared the efficiency of SFE with traditional solvent extraction. The optimal SFE conditions were found to be a temperature of 50°C and a pressure of 27.6 MPa. nih.gov Under these conditions, the extraction efficiency for imperatorin (B1671801) was 84% and for meranzin (B15861) was 76%. nih.gov The addition of ethanol (B145695) as a co-solvent was found to significantly enhance the extraction efficiency for these coumarins. researchgate.netnih.gov
Another study focused on extracting coumarins from the aerial parts of Pterocaulon polystachyum using supercritical CO2. nih.gov The presence of coumarins in the extracts was confirmed by the intense blue fluorescence observed under UV light at 365 nm, a characteristic feature of this class of compounds. nih.gov The solubility of different coumarin derivatives in supercritical CO2 is influenced by their chemical structure; for example, substitution at the C-4 position tends to decrease solubility more than substitution at the C-7 position. researchgate.net Simple coumarins are generally more soluble than their substituted counterparts, and the addition of polar functional groups, such as hydroxyl groups, can significantly reduce their extractability with non-polar supercritical CO2 alone. researchgate.net
Table 1: Research Findings on Supercritical Fluid Extraction (SFE) of Coumarin Derivatives
| Plant Source/Matrix | Target Coumarins | Key SFE Parameters | Findings | Citations |
| Citrus maxima (fruit peel) | Imperatorin, Meranzin, Meranzin hydrate (B1144303) | Temperature: 50°C; Pressure: 27.6 MPa; Co-solvent: Ethanol | Extraction efficiencies were 84% for imperatorin and 76% for meranzin. Ethanol significantly improved extraction. | nih.gov |
| Pterocaulon polystachyum (aerial parts) | General Coumarins | Not specified | SFE successfully extracted coumarins, identified by their characteristic blue fluorescence. | nih.gov |
| General Study | Various substituted coumarins | Not specified | Substituted coumarins are less soluble in supercritical CO2 than simple coumarin. Polar substituents decrease solubility. | researchgate.net |
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the cleanup, purification, and concentration of analytes from complex mixtures prior to chromatographic analysis. nih.govresearchgate.netthermofisher.com The method is based on the principles of chromatography and involves partitioning analytes between a solid sorbent (the stationary phase) and a liquid (the mobile phase). thermofisher.com A typical SPE procedure involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analytes. youtube.com This technique is valued for reducing sample complexity, minimizing interference, and increasing the sensitivity of subsequent analytical methods like High-Performance Liquid Chromatography (HPLC). thermofisher.com
In the analysis of coumarin derivatives, SPE is frequently employed to isolate these compounds from intricate food and biological matrices. nih.gov Various sorbents have been utilized, with the choice depending on the specific properties of the target coumarins and the matrix. Common choices include reversed-phase sorbents like C8 and C18, which are effective for extracting moderately polar coumarins from aqueous solutions. nih.gov For example, a C18 SPE cartridge was used to purify extracts from citrus juices, with ethyl acetate serving as the elution solvent. nih.gov
More advanced and selective sorbents have also been developed. Molecularly Imprinted Polymers (MIPs) are highly selective synthetic materials tailored to recognize a specific molecule. A study on coumarins in wine utilized a lab-made MIP selective for simple coumarins. nih.gov This MIP-based SPE demonstrated greater selectivity and extraction efficiency, with recoveries exceeding 75%, compared to conventional C18 and styrene-divinylbenzene sorbents. nih.gov Using this method, 6-methoxy-7-hydroxycoumarin and 4-methyl-7-hydroxycoumarin were successfully detected in wine samples. nih.gov Another application involved the simultaneous analysis of anticoagulant coumarin derivatives, where a Sep-Pak cartridge was used for purification, achieving high recoveries of 96% to 99% from biological samples. astm.org
Table 2: Research Findings on Solid-Phase Extraction (SPE) of Coumarin Derivatives
| Sample Matrix | Target Coumarins | SPE Sorbent/Cartridge | Elution Solvent | Key Findings | Citations |
| Wine | Simple coumarins (e.g., 6-Methoxy-7-hydroxycoumarin, 4-Methyl-7-hydroxycoumarin) | Molecularly Imprinted Polymer (MIP) | Methanol/acetic acid (9/1, v/v) | MIP showed higher selectivity and recovery (>75%) than conventional C18 sorbents. | nih.govnih.gov |
| Citrus Juices | Oxygen Heterocyclic Compounds (OHCs), including coumarins | C8 and C18 | Ethyl acetate | Effective for purifying OHCs from citrus matrices. | nih.gov |
| Biological Samples | Bromadiolone, Brodifacoum, Warfarin, Coumatetralyl | Sep-Pak cartridge | Methanol: 0.8% Acetic acid (8:2) | Achieved high recoveries ranging from 96% to 99%. | astm.org |
Matrix Solid-Phase Dispersion (MSPD)
Matrix Solid-Phase Dispersion (MSPD) is a streamlined sample preparation process that integrates sample disruption, extraction, and cleanup into a single step. nih.gov First reported in 1989, MSPD involves blending a solid or semi-solid sample directly with a solid-phase sorbent (dispersant) in a mortar with a pestle. nih.govmdpi.com This action disrupts the sample architecture and disperses it over the surface of the sorbent material, creating a unique chromatographic phase. This mixture is then typically packed into a column, and analytes are eluted by passing appropriate solvents through it. mdpi.com MSPD is particularly advantageous as it reduces the multiple steps, solvent volume, and labor associated with classical extraction methods. mdpi.comsemanticscholar.org
The technique has been successfully adapted for the extraction of coumarins from plant tissues. A notable development is the effervescence-assisted matrix solid-phase dispersion (EA-MSPD) method, which was applied to extract four coumarins—esculin, esculetin, fraxin, and fraxetin (B1674051)—from Cortex fraxini. researchgate.net In this innovative approach, the sample was blended with a mixture containing an adsorbent (benzo-15-crown-5) and an effervescent tablet (sodium bicarbonate and sodium dihydrogenphosphate). When dissolved in an aqueous solution, the tablet generated carbon dioxide, which facilitated better dispersion of the sample within the extraction solvent. researchgate.net This method proved to be rapid, environmentally friendly, and highly efficient, with recoveries reported between 91.37% and 100.29%. researchgate.net
The versatility of MSPD allows for the use of various materials as dispersants and the ability to selectively elute different classes of compounds from the same sample by using a sequence of elution solvents with varying polarities. nih.govresearchgate.net The miniaturization of the MSPD process (micro-MSPD) further reduces the amount of sample, solvent, and sorbent required, making it an even more efficient and green analytical technique. mdpi.comsemanticscholar.org
Table 3: Research Findings on Matrix Solid-Phase Dispersion (MSPD) of Coumarin Derivatives
| Plant Source/Matrix | Target Coumarins | MSPD Method | Key Parameters | Findings | Citations |
| Cortex fraxini | Esculin, Esculetin, Fraxin, Fraxetin | Effervescence-Assisted MSPD (EA-MSPD) | Dispersant: Benzo-15-crown-5; Effervescent agents: Sodium bicarbonate & sodium dihydrogenphosphate; Solvent: 100 mM sodium dodecyl sulfate (B86663) | Rapid and green method with high recoveries (91.37%–100.29%). | researchgate.net |
Sequential Extraction Procedures
Sequential extraction is a method that employs a series of solvents of different polarities or properties to selectively extract different classes of compounds from a single sample. This approach is particularly useful for complex plant matrices where a range of phytochemicals with varying solubilities are present. The process can be designed to first remove undesirable compounds or to fractionate the extract into groups of compounds based on their chemical characteristics.
In the context of coumarin extraction, sequential procedures have been used to improve the purity and yield of the target compounds. For example, a method for extracting oxypeucedanin (B192039) hydrate from the roots of Angelica dahurica involved an initial extraction with water and 30% ethanol. researchgate.net This preliminary step was designed to remove highly polar and undesired compounds from the plant material. Following this, a subsequent extraction using 90% ethanol was performed to isolate the target coumarin with higher purity. researchgate.net
Similarly, studies on furanocoumarins have shown that the choice of solvent is critical. For instance, boiling methanol was found to be highly effective for extracting furanocoumarins like angelicin (B190584) and xanthotoxin from Heracleum leskowii fruits. researchgate.net In another study comparing seven different extraction methods for coumarins from Melilotus officinalis and furanocoumarins (psoralen and angelicin) from Psoralea cinerea, polar solvents like water, ethanol, and methanol were most efficient for the coumarins. researchgate.net Specifically, water extraction yielded the highest concentration of total coumarins. researchgate.net In contrast, for furanocoumarins, boiling methanol proved superior, while diethyl ether was the least effective solvent. researchgate.net Such sequential or comparative solvent extractions allow for the optimization of protocols to maximize the recovery of specific coumarin derivatives based on their structure and polarity.
Table 4: Research Findings on Sequential Extraction Procedures for Coumarin Derivatives
| Plant Source/Matrix | Target Coumarins | Extraction Sequence/Solvents | Purpose/Findings | Citations |
| Angelica dahurica (roots) | Oxypeucedanin hydrate | 1. Water and 30% ethanol; 2. 90% ethanol | The initial step removes undesired polar compounds, improving the purity of the final extract. | researchgate.net |
| Melilotus officinalis | Coumarins (general) | Comparison of water, ethanol, methanol | Polar solvents were most efficient; water extraction gave the highest total coumarin concentration. | researchgate.net |
| Psoralea cinerea | Psoralen, Angelicin | Comparison of methanol, diethyl ether, etc. | Boiling methanol was the most effective solvent for these furanocoumarins. | researchgate.net |
| Heracleum leskowii (fruits) | Umbelliferone, Angelicin, Xanthotoxin | Comparison of petroleum ether, dichloromethane, methanol | Methanol provided the highest extraction yield for the target coumarins using Pressurized Liquid Extraction (PLE). | researchgate.net |
Computational and Theoretical Approaches in Coumarin Derivative Research
Structure-Activity Relationship (SAR) Studies of Coumarin (B35378) Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological effects. For coumarin derivatives, SAR analyses have revealed that the type, number, and position of substituents on the coumarin scaffold are critical determinants of their pharmacological properties.
The biological activity of coumarin derivatives is profoundly influenced by the nature of the substituents attached to the core ring structure. The introduction of various functional groups can modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, thereby affecting its interaction with biological targets.
Research has shown that specific substitution patterns are associated with distinct biological activities. For instance, the presence of hydroxyl groups on the coumarin scaffold is often linked to significant antioxidant activity. umpr.ac.id This is attributed to their ability to donate hydrogen atoms and stabilize free radicals. The antiradical efficiency is further correlated with the number of phenolic hydroxyl groups and the electron-donating capability of substituents ortho to the hydroxyl group. umpr.ac.id Conversely, replacing these hydroxyl groups with less hydrophilic moieties can enhance antimicrobial activity by increasing the molecule's lipophilicity and, consequently, its ability to permeate microbial cell membranes. umpr.ac.id
In the context of anticancer activity, substitutions at various positions of the coumarin ring have been shown to inhibit signaling pathways involved in cancer progression, such as those regulating cell proliferation and angiogenesis. omicsonline.orgmdpi.com For example, coumarin-amino acid and dipeptide derivatives have been synthesized and shown to inhibit topoisomerase II and VEGFR-2, leading to apoptosis in cancer cells. mdpi.com The hybridization of the coumarin moiety with other pharmacophores, like thiazole, has also yielded potent anticancer agents. mdpi.com
The anti-inflammatory activity of coumarins is often associated with derivatives substituted at positions 3 and 4 with groups ranging from aliphatic chains to aromatic and heterocyclic rings. hilarispublisher.combiointerfaceresearch.com Many of these compounds act as inhibitors of cyclooxygenase-2 (COX-2) and nitric oxide (NO) production. biointerfaceresearch.com
The position of a substituent on the coumarin ring is as crucial as its chemical nature in determining biological activity. hilarispublisher.combiointerfaceresearch.com Functionalization at different carbons of the coumarin nucleus can lead to vastly different pharmacological profiles.
Substitutions at positions 3, 4, and 7 are frequently highlighted as being critical for a range of biological effects. omicsonline.orgnih.gov For example, functionalization at the C-3 position is significant for enhancing neuroactivity and other pharmacological properties, with substituents like halogens, heteroaryl, and alkyl groups being introduced. nih.gov In the context of monoamine oxidase (MAO) inhibition, a key target in neurodegenerative diseases, the position of a phenyl substituent has a unique effect. A 3-phenyl substitution tends to enhance MAO-B inhibition, whereas a 4-phenyl substitution is more effective for MAO-A inhibition. nih.gov
For antifungal activity, O-substitutions are considered essential. researchgate.net Studies on 7-hydroxycoumarin derivatives have shown a clear relationship between the size of the substituent group and fungicidal activity, a trend not observed with 6-hydroxycoumarin (B196160) derivatives. researchgate.net Similarly, for anti-acetylcholinesterase (AChE) activity, substitutions at positions 3 and 4 of the coumarin ring have been found to be more effective than those at position 6. nih.gov
The antihypertensive activity is associated with substituents at positions 6 and 7 (e.g., scopoletin, scoparone) and 7 and 8 (e.g., visnadine), while anticoagulant properties are linked to substitutions at positions 3, 4, and 5. nih.gov This positional dependence underscores the importance of precise structural modifications in the design of coumarin-based drugs with specific therapeutic actions. hilarispublisher.combiointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties through descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.
In coumarin research, QSAR models have been successfully developed to predict various biological activities. For instance, a QSAR study on new coumarin derivatives developed a robust model for their antioxidant activity, as measured by the ferric-reducing antioxidant power (FRAP) assay. nih.gov The model revealed that parameters describing molecular complexity, H-bond donor capacity, and lipophilicity are crucial for antioxidant activity. nih.gov This model was then used to predict the activity of newly designed coumarin derivatives, identifying several promising antioxidant candidates. nih.gov
Another study focused on the anti-inflammatory activity of coumarin derivatives incorporating thiazoline (B8809763) and thiazolidinone moieties. A QSAR model was generated that showed a high predictive power (R² = 0.908) for their cyclooxygenase-2 (COX-2) inhibitory activity. nih.gov Similarly, QSAR analysis has been applied to furanocoumarin derivatives to understand their inhibitory effects on cytochrome P450 3A (CYP3A) activities. nih.gov This analysis indicated that lipophilicity, molecular size, electrostatic stabilization, and electron-donating ability are key factors controlling the interaction between furanocoumarins and the enzyme. nih.gov
These QSAR studies provide valuable insights into the structural requirements for a given biological activity and serve as a guide for the rational design and structural optimization of novel coumarin derivatives with enhanced therapeutic potential. researchgate.net
Molecular Docking Studies of Coumarin Derivatives
Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is extensively used to simulate the interaction between a ligand (a potential drug) and its protein target. This allows for the prediction of binding affinity and the visualization of key interactions at the atomic level, providing a rational basis for drug design and development.
Molecular docking studies have been widely employed to predict the binding affinities of coumarin derivatives with a variety of molecular targets. These studies calculate a scoring function, often expressed as binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and higher predicted affinity.
For example, in the design of anti-breast cancer agents, docking studies of 26 coumarin derivatives against the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) led to the identification of a lead compound with a higher binding score than the standard drug Sorafenib. pcbiochemres.com Subsequent structural modifications based on these findings resulted in the design of novel derivatives with even better predicted binding affinities, ranging from -156.185 to -171.985 cal/mol. pcbiochemres.com Similarly, docking of thiazolyl-coumarins against VEGFR-2 revealed binding energies comparable to or better than Sorafenib, with the most active compounds showing scores of -9.900 and -9.819 kcal/mol. mdpi.com
In the search for inhibitors of enzymes relevant to diabetes, docking of coumarin-dithiocarbamate hybrids against α-glucosidase was used to scrutinize their binding patterns. researchgate.net The docking scores helped to rationalize the observed potent inhibitory activity of these compounds. researchgate.net Furthermore, studies on coumarin-based sulfonamides as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors used molecular docking to select compounds with high binding affinity for synthesis and further biological evaluation. nih.govnih.gov These examples highlight how predicting binding affinities through molecular docking is a crucial step in prioritizing and designing potent coumarin-based inhibitors.
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a coumarin derivative and the amino acid residues within the active site of a target enzyme. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are critical for ligand binding and inhibitory activity.
hCA-IX: Coumarin derivatives have been identified as selective inhibitors of human carbonic anhydrase IX (hCA IX), a tumor-associated enzyme. researchgate.netmdpi.comproquest.comnih.gov Docking studies revealed that coumarins can interact with the hydrophobic pocket at the entrance of the hCA IX active site, explaining their selectivity over other isoforms like hCA I and II. mdpi.comproquest.comnih.gov The introduction of sugar moieties into the coumarin ring has been shown to significantly increase inhibitory potency against hCA IX. nih.gov
VEGFR-2: As a key target in angiogenesis, VEGFR-2 has been the focus of numerous docking studies with coumarin derivatives. mdpi.commdpi.comresearchgate.netnih.gov These studies have shown that coumarin derivatives can bind to the VEGFR-2 active site, often forming hydrogen bonds with key residues like Cys919 and Asp1046, mimicking the interactions of known inhibitors like Sorafenib. mdpi.commdpi.com
AChE: For Alzheimer's disease, acetylcholinesterase (AChE) is a primary target. Docking studies have shown that the planar coumarin ring can stack against aromatic residues like Trp84 and Phe330 in the AChE active site. researchgate.netnih.govnih.gov Some coumarin hybrids have been designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. onlinejbs.com
MAO-B: Monoamine oxidase B (MAO-B) is a target for Parkinson's disease. Docking simulations have elucidated the binding modes of coumarin derivatives within the MAO-B active site. umpr.ac.idnih.govresearchgate.netmdpi.commdpi.com These studies show the coumarin scaffold oriented towards the substrate cavity, with substituents occupying the entrance cavity and forming hydrophobic interactions with residues such as Leu171 and Ile199. researchgate.netmdpi.com Hydrogen bonds with residues like Cys172 and Tyr326 are also predicted to stabilize the ligand. mdpi.com
COX-2: For anti-inflammatory applications, coumarin derivatives have been docked into the cyclooxygenase-2 (COX-2) active site. nih.govonlinejbs.com These studies help to explain the selective inhibition of COX-2 over COX-1, which is crucial for reducing gastrointestinal side effects. The interactions often involve key residues like Arg120 and Tyr355. physchemres.org
α-glucosidase and α-amylase: In the context of diabetes, coumarin derivatives have been investigated as inhibitors of α-glucosidase and α-amylase. nih.govnih.govresearchgate.netmdpi.comnih.govacs.orgnih.govresearchgate.netrsc.org Docking studies have identified key interactions, such as hydrogen bonds with catalytic residues like Asp215, Glu277, and Asp352 in α-glucosidase, that are responsible for the inhibitory activity. mdpi.com For instance, one potent coumarin derivative was predicted to form four hydrogen bonds within the α-glucosidase active site. mdpi.com
DPPIV: Dipeptidyl peptidase-IV (DPPIV) is another important target for type 2 diabetes. Molecular docking has been instrumental in the development of coumarin-based DPPIV inhibitors. omicsonline.orgnih.govnih.gov These studies confirm favorable binding interactions between the coumarin derivatives and the DPPIV protein, supporting their potential as therapeutic agents for managing diabetes. omicsonline.org
Receptor Binding Analyses (e.g., Estrogen Receptors, GPCRs)
Receptor binding analyses are crucial for understanding the mechanism of action of coumarin derivatives. In silico docking and modeling studies have revealed how these compounds interact with key biological targets, including nuclear hormone receptors and G protein-coupled receptors (GPCRs).
Estrogen Receptors (ERs): The structural similarity of some coumarin derivatives to steroid hormones has prompted investigations into their binding with estrogen receptors. The 3-phenylcoumarin (B1362560) scaffold, for instance, has been identified as a suitable non-steroidal framework that can mimic the binding of steroidal compounds like 17β-estradiol in the active site of ERs. nih.gov These derivatives can effectively occupy the hydrophobic pocket of the receptor. nih.gov
A molecular dynamics simulation study explored the binding of four coumarin phytoestrogens to both ERα and ERβ subtypes. nih.gov The results indicated that these compounds generally exhibited a higher affinity for ERβ. nih.gov Notably, the binding affinity of 4-methoxycoumestrol was found to be slightly stronger than that of coumestrol (B1669458) and significantly higher than psoralen (B192213) and isopsoralen. nih.gov Another in silico investigation focused on a library of coumate analogues, identifying several promising hits against the human estrogen receptor α based on their docking scores. pharmainfo.in
G Protein-Coupled Receptors (GPCRs): A study involving twenty-five newly synthesized coumarin derivatives demonstrated their potential to act as either activators or inhibitors of GPCRs. mdpi.com Using a double-antibody sandwich ELISA (DAS–ELISA) method, researchers found that specific structural modifications could switch the activity profile. For example, 7,8-dihydroxycoumarin derivatives showed activation potential, while acylation of the hydroxyl groups at the C-7 and C-8 positions tended to result in inhibitors. mdpi.com Several derivatives displayed remarkable potency, with EC50 values for activation as low as 0.02 nM and IC50 values for inhibition also in the nanomolar range. mdpi.com
| Compound Name | Receptor Target | Finding | Source |
|---|---|---|---|
| 3-Phenylcoumarins | Estrogen Receptor (ER) | Mimics steroid binding in the ER active site. | nih.gov |
| Coumestrol | ERα, ERβ | Shows stronger affinity for ERβ over ERα. | nih.gov |
| 4-Methoxycoumestrol | ERα, ERβ | Binding affinity is slightly stronger than coumestrol. | nih.gov |
| Psoralen | ERα, ERβ | Lower binding affinity compared to coumestrol. | nih.gov |
| Isopsoralen | ERα, ERβ | Lower binding affinity compared to coumestrol. | nih.gov |
| Derivative 21 (Coumarin-based) | GPCR | Potent activator with an EC50 value of 0.02 nM. | mdpi.com |
| Derivative 7 (Coumarin-based) | GPCR | Potent inhibitor with an IC50 value of 0.02 nM. | mdpi.com |
| Derivative 4 (Coumarin-based) | GPCR | Significant inhibitor with an IC50 value of 0.15 nM. | mdpi.com |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between coumarin derivatives and their protein targets, offering insights that are not available from static docking models. These simulations track the movements and conformational changes of the ligand-receptor complex over time, helping to assess the stability of the binding pose and the key interactions that maintain it.
MD simulations are frequently employed to validate the results of molecular docking. nih.gov For example, a 50 ns MD simulation was used to confirm the binding mode and stability of coumarin derivatives complexed with Cyclin-dependent Kinase 9 (CDK9), providing confidence in the docking results. nih.gov Similarly, in a study of Mannich-based coumarin derivatives as potential antibacterial agents, 100 ns MD simulations were performed on the most promising ligand-receptor complexes to understand their binding modes and intrinsic stability with bacterial tyrosine kinase. nih.gov The results highlighted that the interactions were predominantly electrostatic and hydrophobic. nih.gov
MD simulations also shed light on the energetic aspects of binding. In the study of coumarin phytoestrogens with estrogen receptors, MD simulations and binding free energy calculations revealed that van der Waals forces and non-polar solvation energies were the primary contributors to the formation of stable complexes. nih.gov Furthermore, MD simulations have been used to investigate the fundamental thermodynamic and structural properties of coumarin derivatives themselves, such as 7-hydroxy-4-methyl coumarin and 5,7-dihydroxy-4-methyl coumarin, providing data that aligns well with experimental results. researchgate.net
| Compound/Derivative Class | Target Protein | Simulation Time | Key Finding | Source |
|---|---|---|---|---|
| General Coumarin Derivatives | Cyclin-dependent Kinase 9 (CDK9) | 50 ns | Verified docking accuracy and complex stability. | nih.gov |
| Mannich-based Coumarins (e.g., analogue 8l) | Bacterial Tyrosine Kinase | 100 ns | Confirmed stability, dominated by electrostatic and hydrophobic contacts. | nih.gov |
| Coumarin Phytoestrogens | Estrogen Receptors (ERα, ERβ) | Not specified | Van der Waals and non-polar solvation energies are key for binding. | nih.gov |
| 7-hydroxy-4-methyl coumarin | N/A (intrinsic properties) | Not specified | Determined thermodynamic and structural properties. | researchgate.net |
| 5,7-dihydroxy-4-methyl coumarin | N/A (intrinsic properties) | Not specified | Determined thermodynamic and structural properties. | researchgate.net |
| Coumarin Derivatives | SARS-CoV-2 Proteins | Not specified | Used to show RMSD and binding stability of potential inhibitors. | nih.gov |
In silico Screening and Pharmacophore Studies (e.g., SwissTargetPrediction)
In silico screening encompasses a range of computational techniques used to search large databases of virtual compounds for molecules with a high probability of binding to a specific biological target. These methods are essential for prioritizing compounds for synthesis and experimental testing.
Web-based tools like SwissTargetPrediction are valuable for identifying the most probable protein targets of a bioactive small molecule based on the principle of chemical similarity. biointerfaceresearch.comexpasy.org In one study, SwissTargetPrediction was used to analyze a set of primary coumarin derivatives, which resulted in the identification of 191 potential targets; from these, 19 proteins were selected for more detailed molecular docking studies. biointerfaceresearch.com This approach allows researchers to quickly generate hypotheses about a compound's mechanism of action. biointerfaceresearch.com
Pharmacophore modeling is another powerful in silico technique that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A study on 116 coumarin derivatives with known activity against lysosomal α-glucosidase utilized pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) to define the key structural features needed for potent inhibition. acs.org This model can then be used as a filter in virtual screening campaigns to find novel and potent inhibitors. acs.org
In addition to target prediction, in silico tools are used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of compounds. The SwissADME web tool, for example, is commonly used to evaluate coumarin derivatives for their drug-likeness according to criteria such as Lipinski's rule of five, helping to filter out compounds with predicted poor pharmacokinetic profiles early in the drug discovery process. nih.gov
| Compound Class/Number | In Silico Tool/Method | Purpose of Study | Source |
|---|---|---|---|
| Primary Coumarin Derivatives | SwissTargetPrediction | To identify potential biological targets. | biointerfaceresearch.com |
| 116 Coumarin Derivatives | Pharmacophore Modeling & 3D-QSAR | To identify key features for lysosomal α-glucosidase inhibition. | acs.org |
| Various Coumarin Derivatives | SwissADME | To evaluate drug-likeness and ADME properties (Lipinski's rule). | nih.gov |
| Naturally Occurring Coumarins | Molecular Docking | Screening for inhibition of SARS-CoV main protease. | chemrxiv.org |
| Umbelliferone-Imines | Molinspiration, Osiris | Prediction of molecular properties and bioactivity scores. | researchgate.net |
Biological Activities and Molecular Mechanisms of Action of Coumarin Derivatives in Vitro Studies
Anticancer Activities and Mechanisms of Coumarin (B35378) Derivatives
In vitro experiments have demonstrated that coumarin derivatives can inhibit the growth and proliferation of various tumor cells at low concentrations, often without causing toxicity to normal cells, highlighting their potential as selective anti-tumor agents. nih.govfrontiersin.org Their multifaceted anticancer activity involves several key mechanisms, which are explored in detail in the following sections. frontiersin.orgnih.gov
Induction of Apoptosis in Cancer Cells (e.g., caspase activation, mitochondrial apoptotic pathway, Bcl-2/Bax modulation)
A primary mechanism by which coumarin derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. mdpi.com This process is critical for eliminating damaged or abnormal cells, and its activation in cancer cells is a key therapeutic strategy. mdpi.com
Coumarin derivatives can trigger apoptosis through various molecular pathways. Many newly developed derivatives activate both the intrinsic and extrinsic apoptotic pathways. nih.gov This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. nih.gov For instance, some coumarins destabilize the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates caspases, the key executioners of apoptosis. mdpi.comnih.gov
Several specific examples illustrate these mechanisms:
Caspase Activation: The activation of caspases, a family of proteases, is a central event in apoptosis. nih.gov Coumarin derivatives have been shown to activate initiator caspases like caspase-8 and caspase-9, as well as executioner caspases such as caspase-3. nih.govnih.gov For example, Platinum(IV) complexes with 4-hydroxycoumarin (B602359) induce apoptosis in SKOV-3 cells by up-regulating the expression of caspase-3 and caspase-9. nih.gov Another study found that a coumarin derivative, compound 2, led to a time-dependent increase in activated caspases-3, -8, and -9 in leukemia cells. nih.gov
Mitochondrial Apoptotic Pathway: The mitochondrial, or intrinsic, pathway of apoptosis is heavily influenced by coumarin derivatives. mdpi.com This is often mediated by the modulation of the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). A decrease in the Bcl-2/Bax ratio makes the mitochondrial membrane more permeable, facilitating the release of pro-apoptotic factors. nih.gov For instance, the natural furanocoumarin, isoimperatorin (B1672244) (ISOIM), induces apoptosis in gastric cancer cells by increasing Bax expression and decreasing Bcl-2 expression. nih.gov Similarly, daphnetin (B354214) and esculetin (B1671247) have demonstrated potent activity against melanoma and colorectal cancer by modulating the Bcl-2/Bax ratio. mdpi.com
Bcl-2/Bax Modulation: The balance between pro- and anti-apoptotic proteins of the Bcl-2 family is a critical determinant of cell fate. Coumarin derivatives have been shown to shift this balance in favor of apoptosis. For example, some coumarins down-regulate the expression of Bcl-2 while up-regulating the expression of Bax, leading to the initiation of the apoptotic cascade. nih.gov
Table 1: Induction of Apoptosis by Coumarin Derivatives
| Compound/Derivative | Cancer Cell Line | Mechanism of Action |
|---|---|---|
| Platinum(IV) complexes with 4-hydroxycoumarin | SKOV-3 | Upregulation of caspase-3 and caspase-9 expression. nih.gov |
| Isoimperatorin (ISOIM) | Gastric Cancer | Increased Bax expression, decreased Bcl-2 expression. nih.gov |
| Daphnetin | Melanoma | Modulation of Bcl-2/Bax ratio, promotion of caspase-9 activation. mdpi.com |
| Esculetin | Colorectal Cancer, HL-60 Leukemia | Modulation of Bcl-2/Bax ratio, activation of caspase-dependent pathways. nih.govmdpi.com |
| Compound 2 (3′S,4′S-disenecioylkhellactone) | Leukemia (HL-60) | Increased cleavage of caspase-3, -8, and -9, reduced mitochondrial membrane potential. nih.gov |
| 7,8-Dihydroxy-4-methylcoumarin | Breast Cancer | Downregulation of p53, Bax, p21, and COX-2; upregulation of c-Myc protein. nih.gov |
Inhibition of Tumor Cell Proliferation and Cell Cycle Arrest (e.g., G0/G1, G2/M phases)
Another critical anticancer mechanism of coumarin derivatives is the inhibition of tumor cell proliferation and the induction of cell cycle arrest. nih.gov By halting the cell cycle at specific checkpoints, these compounds prevent cancer cells from dividing and growing. nih.gov
Coumarin derivatives have been shown to induce cell cycle arrest at different phases, most notably the G0/G1 and G2/M phases. nih.gov
G0/G1 Phase Arrest: Several coumarin derivatives halt the cell cycle in the G0/G1 phase, preventing cells from entering the DNA synthesis (S) phase. For example, esculetin induces G1 arrest in human HL-60 leukemia cells. nih.gov A coumarin-thiazole hybrid, compound 43b, was found to cause cell cycle cessation at the G0/G1 phase. nih.gov Similarly, a 3-benzylcoumarin imidazolium (B1220033) salt, compound 31a, can cause G0/G1 phase cell cycle arrest in the SMMC-7721 cell line. nih.gov Some coumarin-artemisinin hybrids have also been shown to arrest HT-29 cells in the G0/G1 phase. rsc.org
G2/M Phase Arrest: Other coumarin derivatives block the cell cycle at the G2/M transition, preventing cells from entering mitosis. For instance, isoimperatorin (ISOIM) has been shown to inhibit the proliferation of gastric cancer cells by inducing cell cycle arrest in the G2/M phase. nih.gov A coumarin–1,2,3-triazole hybrid, 12c, was found to induce G2/M phase arrest in MGC803 cancer cells. nih.gov Additionally, a 4,7-dihydroxycoumarin-based derivative, compound 117, induced cell cycle arrest at the G2/M phase. rsc.org
The underlying mechanism for this cell cycle arrest often involves the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. nih.gov
Table 2: Inhibition of Cell Proliferation and Cell Cycle Arrest by Coumarin Derivatives
| Compound/Derivative | Cancer Cell Line | Cell Cycle Phase of Arrest |
|---|---|---|
| Esculetin | HL-60 Leukemia | G1. nih.gov |
| Isoimperatorin (ISOIM) | Gastric Cancer | G2/M. nih.gov |
| Coumarin-artemisinin hybrids | HT-29 | G0/G1. rsc.org |
| Coumarin–1,2,3-triazole hybrid 12c | MGC803 | G2/M. nih.gov |
| 3-benzylcoumarin imidazolium salt 31a | SMMC-7721 | G0/G1. nih.gov |
| Coumarin–thiazole hybrid 43b | HeLa | G0/G1. nih.gov |
| 4,7-dihydroxycoumarin-based derivative 117 | Multiple | G2/M. rsc.org |
Anti-angiogenic Effects (e.g., suppression of VEGF signaling, reduction of CCl2 chemokine levels)
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. nih.govresearchgate.net Coumarin derivatives have demonstrated anti-angiogenic properties by interfering with key signaling pathways involved in this process. nih.govresearchgate.net
Suppression of VEGF Signaling: Vascular Endothelial Growth Factor (VEGF) and its receptors are central players in angiogenesis. researchgate.netresearchgate.net Coumarin derivatives have been shown to modulate the functions of VEGF and its receptor, VEGFR-2, thereby inhibiting the formation of new blood vessels. researchgate.net
Reduction of CCl2 Chemokine Levels: Some coumarin derivatives exert their anti-angiogenic effects by reducing the levels of specific chemokines. For instance, isopentenyloxycoumarins have been found to inhibit angiogenesis by decreasing the levels of the CCl2 chemokine. nih.gov A specific derivative, 7-isopentenyloxycoumarin (UMB-07), was shown to reduce peritumoral microvessel density and CCL2 chemokine levels in vivo, suggesting an anti-angiogenic mechanism. researchgate.netnih.gov
Table 3: Anti-angiogenic Effects of Coumarin Derivatives
| Compound/Derivative | Mechanism of Action |
|---|---|
| Isopentenyloxycoumarins | Reduction of CCl2 chemokine levels. nih.gov |
| 7-isopentenyloxycoumarin (UMB-07) | Reduction of peritumoral microvessels density and CCL2 chemokine levels. researchgate.netnih.gov |
| General Coumarin Derivatives | Modulation of VEGF and VEGFR-2 functions. researchgate.net |
Modulation of Oxidative Stress and Antioxidant Effects
Coumarin derivatives can modulate oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. nih.gov This modulation can have dual effects in the context of cancer.
Antioxidant Activity: Many coumarin derivatives exhibit antioxidant properties by neutralizing free radicals. nih.gov This can be beneficial in preventing carcinogenesis, as elevated ROS levels can damage DNA, proteins, and lipids. nih.gov The antioxidant activity is often attributed to the ability of coumarins to scavenge free radicals and modulate cellular antioxidant defense pathways, such as the Keap1/Nrf2/ARE pathway. nih.gov
Pro-oxidant Activity: Interestingly, at higher concentrations, some coumarins can act as pro-oxidants, leading to an increase in ROS production. nih.gov This controlled elevation of ROS can be cytotoxic to cancer cells and trigger apoptosis. nih.gov For example, the diiodocoumarin 2k was found to significantly increase ROS levels in TPC-1 thyroid cancer cells, leading to reduced cell growth and apoptosis. mdpi.com In contrast, the dibromocoumarin 2h acted as an antioxidant in the same cell line. mdpi.com
The ability of coumarin derivatives to act as either antioxidants or pro-oxidants depends on their specific chemical structure and concentration. nih.govmdpi.com
Table 4: Modulation of Oxidative Stress by Coumarin Derivatives
| Compound/Derivative | Effect on ROS | Cancer Cell Line |
|---|---|---|
| Diiodocoumarin 2k | Increased ROS (Pro-oxidant) | TPC-1 (Thyroid) |
| Dibromocoumarin 2h | Decreased ROS (Antioxidant) | TPC-1 (Thyroid) |
| Esculetin | Decreased ROS | Pancreatic Cancer |
Inhibition of Carbonic Anhydrase (e.g., hCA-IX)
Carbonic anhydrases (CAs) are a family of enzymes that play a role in various physiological processes. nih.govnih.gov Certain isoforms, particularly human carbonic anhydrase IX (hCA-IX) and XII (hCA-XII), are overexpressed in many solid tumors and are involved in cancer cell proliferation and invasion by helping to maintain a favorable pH for tumor growth. nih.govtandfonline.com Coumarin derivatives have emerged as a distinct class of hCA inhibitors. nih.gov
Unlike classical sulfonamide inhibitors, coumarins are believed to act as non-classical, mechanism-based inhibitors. nih.govresearchgate.net They are thought to bind to the entrance of the hCA active site, leading to its occlusion. nih.gov Several studies have reported the synthesis of coumarin derivatives that selectively inhibit the tumor-associated isoforms hCA-IX and hCA-XII over the more ubiquitous hCA I and II isoforms. nih.govnih.govtandfonline.com
For example, a series of 7-hydroxycoumarin-3-carboxamides showed selective inhibition of hCA-IX and hCA-XII. researchgate.net Similarly, a library of coumarin and psoralen (B192213) analogues were found to be active against hCA-IX and hCA-XII in the low micromolar or nanomolar range. nih.govtandfonline.com The introduction of sugar moieties into the coumarin structure has also been shown to significantly enhance the inhibitory potency against hCA-IX. nih.gov
Table 5: Inhibition of Carbonic Anhydrase by Coumarin Derivatives
| Compound/Derivative Class | Target Isoforms |
|---|---|
| 7-hydroxycoumarin-3-carboxamides | Selective for hCA-IX and hCA-XII. researchgate.net |
| Coumarin and psoralen analogues (EMAC10157 series) | Active against hCA-IX and hCA-XII. nih.govtandfonline.com |
| Carbohydrate-based coumarins (e.g., compound 10a) | Potent and selective for hCA-IX. nih.gov |
| Xeroboside and Isobaisseoside (from Calendula officinalis) | Potent inhibitors of hCA-IX. rsc.org |
Targeting of PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial intracellular pathway that regulates cell proliferation, growth, and survival. nih.govmdpi.com Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer drug development. nih.govnih.gov Coumarin derivatives have been shown to inhibit this pro-survival pathway, leading to reduced cancer cell proliferation and the induction of apoptosis. nih.govnih.gov
Several studies have highlighted the ability of coumarin derivatives to modulate the PI3K/Akt/mTOR pathway:
Derivatives of 3-benzyl coumarin seco-B-ring have been shown to induce apoptosis through the PI3K/Akt/mTOR signaling pathway. nih.gov
Osthole, a natural coumarin, inhibits cancer cell proliferation by arresting the cell cycle and inducing apoptosis, which is potentially related to the modulation of the PI3K/Akt/mTOR pathway. nih.gov
A coumarin-containing compound, #32 [7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one], was found to significantly inhibit the PI3K-AKT-mTOR pathway. elsevierpure.comresearchgate.net
A novel coumarin derivative, VIIb, was reported to be a dual inhibitor of the PI3K/Akt axis. nih.gov
The inhibition of this pathway by coumarin derivatives underscores their multi-targeted approach to combating cancer. nih.govspringermedicine.com
Table 6: Targeting of PI3K/Akt/mTOR Signaling Pathway by Coumarin Derivatives
| Compound/Derivative | Effect |
|---|---|
| 3-benzyl coumarin seco-B-ring derivatives | Induction of apoptosis via PI3K/Akt/mTOR pathway. nih.gov |
| Osthole | Inhibition of cell proliferation, possibly through PI3K/Akt/mTOR modulation. nih.gov |
| Compound #32 [7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one] | Significant inhibition of the PI3K-AKT-mTOR pathway. elsevierpure.comresearchgate.net |
| Compound VIIb | Dual inhibitor of the PI3K/Akt axis. nih.gov |
Disruption of Microtubule Polymerization
Coumarin derivatives have been identified as potent agents that interfere with the dynamics of microtubule polymerization, a critical process in cell division. This disruption ultimately leads to cell cycle arrest and apoptosis, making these compounds promising candidates for anticancer drug development.
One study detailed the design and synthesis of novel coumarin-based derivatives as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. Among the synthesized compounds, I-3 (MY-1442) , which features a 6-methoxy-1,2,3,4-tetrahydroquinoline (B86035) group, demonstrated significant antiproliferative activities against various cancer cell lines. nih.gov Specifically, it exhibited IC50 values of 0.034 μM against MGC-803 (gastric cancer), 0.081 μM against HCT-116 (colon cancer), and 0.19 μM against KYSE30 (esophageal cancer) cells. nih.gov Further mechanistic investigations confirmed that I-3 (MY-1442) directly binds to the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization and disrupting the microtubule network within cells. nih.gov Molecular docking studies corroborated these findings, illustrating a strong binding interaction between the compound and its target site. nih.gov
Another research effort focused on synthesizing coumarins from 3,4,5-Trimethoxy-3′-hydroxy-4′-methoxystilbene (TMHMS), a natural stilbene (B7821643) known to target tubulin polymerization. researchgate.net This work aimed to enhance the medicinal properties of the parent compound. The resulting coumarin derivatives were evaluated for their anticancer activities, building on the known mechanism of TMHMS which impairs tubulin's ability to polymerize by interacting with the colchicine active pocket. researchgate.net
These in vitro studies highlight the potential of coumarin derivatives as effective antimitotic agents through the specific mechanism of microtubule polymerization disruption.
Inhibition of Multidrug Resistance (MDR) Efflux Pumps (e.g., P-gp, MDR-associated protein 2)
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and multidrug resistance-associated protein 2 (MRP2). Coumarin derivatives have emerged as promising agents capable of inhibiting these efflux pumps, thereby restoring the efficacy of conventional anticancer drugs.
In vitro studies have demonstrated the ability of certain coumarin derivatives to act as efflux pump inhibitors (EPIs). For instance, a study investigating 3-substituted coumarins found that they could inhibit the NorA and MepA efflux pumps in Staphylococcus aureus. mdpi.comresearchgate.net While this research was in a bacterial context, the principle of efflux pump inhibition is transferable to cancer cells. The study revealed that these coumarins, while not possessing intrinsic antibacterial activity, enhanced the effectiveness of antibiotics by preventing their expulsion from the bacterial cells. mdpi.com Specifically, coumarin C1 was shown to increase the fluorescence emission of ethidium (B1194527) bromide, a known efflux pump substrate, indicating inhibition of its transport. mdpi.comresearchgate.net
Research on synthetic coumarins and their interaction with the MepA efflux pump in S. aureus further supports this mechanism. nih.govresearchgate.net Although the tested coumarins did not show significant direct antibacterial activity, they were able to modulate the activity of standard antibiotics. nih.govresearchgate.net For example, the C14 derivative potentiated the antibacterial effect of ciprofloxacin (B1669076) against a resistant strain. nih.gov In silico analysis suggested that coumarins C9, C11, and C13 had the most favorable interactions with the MepA efflux pump. nih.gov
Another study focused on the NorA efflux pump in S. aureus and found that all tested coumarins were capable of inhibiting its function. nih.gov This was evidenced by a reduction in the minimum inhibitory concentration (MIC) of antibiotics and an increase in ethidium bromide fluorescence. nih.gov Molecular dynamics simulations suggested a dual mechanism for some coumarins, involving both direct interaction with the efflux pump and interaction with the cell membrane. nih.gov
These findings from in vitro and in silico models strongly suggest that coumarin derivatives can act as effective inhibitors of MDR efflux pumps. This action can potentially reverse drug resistance in cancer cells, making them valuable candidates for combination chemotherapy.
Aromatase Enzyme Inhibition
Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of hormone-dependent breast cancer as it catalyzes the final step in estrogen biosynthesis. Coumarin derivatives have been extensively investigated as non-steroidal aromatase inhibitors.
Several studies have highlighted the potential of coumarins to inhibit aromatase activity. One study reported that 7-(pyridin-3-yl)coumarin and 7,7'-diethylamino-3,3'-biscoumarin are potent inhibitors of aromatase, with IC50 values of 30.3 nM and 28.7 nM, respectively. sci-hub.se Their potency was comparable to the established aromatase inhibitor exemestane (B1683764) (IC50 of 42.5 nM). sci-hub.se Another study identified N-benzhydryl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide as an aromatase inhibitor with an IC50 value of 4.5 µM, which is comparable to the first-generation inhibitor aminoglutethimide (B1683760) (3.2 µM). jst.go.jp
The structure-activity relationship of coumarin derivatives plays a crucial role in their inhibitory activity. Research has shown that the coumarin ring can mimic the A and B rings of the androgen substrate of aromatase. nih.gov For example, in the case of 3-(4-chlorophenyl)-coumarin, the coumarin moiety mimics the steroidal rings, while the 3-(4-chlorophenyl) group is thought to mimic the D ring of the androgen. nih.gov The substitution pattern on the coumarin scaffold significantly influences the inhibitory potency. For instance, the presence of a substituent at position 7, such as a pyridinyl group, or dimerization at position 3 can lead to potent inhibition. sci-hub.se Furthermore, the nature of the substituent on the amide group in amide coumarin derivatives also affects their aromatase inhibiting activity, likely by altering the compound's orientation within the enzyme's active site. jst.go.jpjst.go.jp
Quantitative structure-activity relationship (QSAR) and molecular docking studies have further elucidated the structural requirements for aromatase inhibition by coumarins. These studies have shown that substituents like halogens, methoxy, aryloxy, and imidazole (B134444) groups on the coumarin core contribute to its bioactivity against aromatase. researchgate.net The development of coumarin-based aromatase inhibitors is a promising strategy for breast cancer therapy, offering the potential for novel drugs with different chemical scaffolds compared to existing steroidal and triazole-based inhibitors. sci-hub.senih.govjst.go.jp
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. tandfonline.comagribiop.com Their overexpression is observed in various cancers, making them attractive targets for anticancer drug development. tandfonline.comsemanticscholar.org Coumarin derivatives have emerged as a promising class of HDAC inhibitors.
Several studies have reported the design, synthesis, and evaluation of coumarin-based HDAC inhibitors. In one such study, a series of novel coumarin-based hydroxamate derivatives were synthesized and evaluated for their HDAC inhibitory activity. nih.govresearchgate.net The most potent compound, 10e , exhibited a strong inhibitory effect on HDAC1, being nearly 90 times more active than the known HDAC inhibitor vorinostat (B1683920) (SAHA). nih.govresearchgate.net Compounds 10e and 11d also demonstrated the ability to increase the levels of acetylated histones H3 and H4 in A549 lung cancer cells, which is consistent with their HDAC inhibition. nih.govresearchgate.net Furthermore, these compounds displayed higher potency against A549 and HeLa cancer cell lines compared to SAHA and induced cell cycle arrest at the G2/M phase and enhanced apoptosis. nih.govresearchgate.net
Another study focused on a series of coumarin-based amide derivatives. tandfonline.com From a screen of 27 novel compounds, 5k and 5u were selected for further testing. tandfonline.com Compound 5k showed GI50 values of 0.294 and 0.264 μM against MOLT-4 and LOX-IMVI cancer cell lines, respectively, while 5u had GI50 values of 0.189 and 0.263 μM against the same cell lines. tandfonline.com Both derivatives demonstrated better activity than the established HDAC inhibitors entinostat (B1683978) and suberoylanilide hydroxamic acid. tandfonline.com Compound 5k also exhibited an IC50 value of 1.00 μM on ACHN cells. tandfonline.com
Further development of coumarin-containing hydroxamate HDAC inhibitors led to the identification of compounds 13a and 13c , which showed potent anti-proliferative activities against solid tumor cell lines with IC50 values ranging from 0.36 to 2.91 µM. semanticscholar.org These compounds also dose-dependently increased the acetylation of histones H3 and H4 and induced G2/M phase cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells. semanticscholar.org The design of these inhibitors often follows the classical pharmacophore model for HDAC inhibitors, which includes a cap group, a linker, and a zinc-binding group (ZBG). agribiop.com The coumarin scaffold serves as a promising cap group in the design of these targeted anticancer agents. agribiop.com
Inhibition of Protein Kinases and Downregulation of Oncogene Expression
Coumarin derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways, including the inhibition of protein kinases and the downregulation of oncogene expression. mdpi.com These actions interfere with critical cellular processes such as cell survival, proliferation, and apoptosis. mdpi.com
Several studies have highlighted the role of coumarins in targeting protein kinases. For instance, a series of pyrazolopyrimidine-coumarin derivatives were synthesized and evaluated for their anticancer activity. ekb.eg Among them, compound 10c was the most potent, and molecular docking studies identified Janus kinase 1 (JAK1) and cyclin-dependent kinase 2 (CDK2) as its primary potential targets. ekb.eg Another study discovered that the coumarin derivative 30i is a potent and highly selective inhibitor of cyclin-dependent kinase 9 (CDK9), with over 8300-fold selectivity compared to CDK7. nih.gov This selectivity is attributed to the coumarin moiety occupying a flexible region in the CDK9 structure that is sterically hindered in other CDKs. nih.gov
Coumarins also target the PI3K/AKT signaling pathway, which is crucial for cell survival and growth. mdpi.comnih.gov The natural coumarin derivative esculetin has been shown to slow the growth of prostate cancer by modifying the PTEN/AKT signaling pathway. nih.gov A novel coumarin benzylidene derivative, compound 5 , exhibited potent inhibitory activity against both EGFR (IC50 = 0.1812 µM) and PI3Kβ, suggesting a dual inhibitory mechanism. nih.gov This compound was also found to decrease the expression of AKT and mTOR in PC-3 prostate cancer cells, confirming its targeting of the EGFR/PI3K/Akt/m-TOR signaling pathway. nih.gov
The downregulation of oncogene expression is another mechanism by which coumarins exert their anticancer effects. mdpi.com For example, a coumarin dimer, 44 , was shown to induce apoptosis in MCF-7 breast cancer cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. sci-hub.se This modulation of Bcl-2 family proteins is a key step in the activation of caspases and the induction of apoptosis. mdpi.comsci-hub.se
These findings underscore the potential of coumarin derivatives as multi-target agents in cancer therapy, capable of inhibiting key protein kinases and downregulating the expression of oncogenes, thereby disrupting cancer cell proliferation and survival.
Antimicrobial Activities and Mechanisms
Coumarin derivatives, both natural and synthetic, have demonstrated a broad spectrum of antimicrobial activities, making them a subject of interest for the development of new therapeutic agents to combat infectious diseases. nih.gov
Antibacterial Efficacy
Coumarin derivatives have shown promising antibacterial activity against a range of bacterial species, including both Gram-positive and Gram-negative bacteria. samipubco.comfaculdadececape.edu.br Their efficacy is often attributed to various mechanisms, including damage to the cell membrane and inhibition of essential cellular processes. mdpi.com
In one study, the antibacterial activity of several coumarin derivatives was assessed against food-poisoning bacteria. mdpi.com The derivative 3b (5,7-dihydroxy-4-trifluoromethylcoumarin) exhibited a minimum inhibitory concentration (MIC) of 1.5 mM against Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, and Staphylococcus aureus subsp. aureus. mdpi.com The derivative 3c (7-hydroxy-4-trifluoromethylcoumarin) had an MIC of 1.7 mM against Enterococcus faecium, and 3n (dicoumarol) showed an MIC of 1.2 mM against L. monocytogenes. mdpi.com These results suggest that the presence of trifluoromethyl (CF3) and hydroxyl (OH) substituents enhances the antibacterial activity of coumarins. mdpi.com
Another study investigating newly synthesized pyrogallol-coumarin hybrids found that these compounds had potent antibacterial activity against Proteus mirabilis ATCC 12453, with a MIC value of 31.125 µg/mL. nih.gov The hybrid PCH-2 also demonstrated antibiofilm activity against Staphylococcus aureus ATCC 25923, with a 50% biofilm inhibitory concentration (BIC50) of 378 µg/mL. nih.gov
Furthermore, some coumarin derivatives that may not exhibit strong intrinsic antibacterial activity can still be valuable as they can potentiate the effects of conventional antibiotics. faculdadececape.edu.brnih.gov This antibiotic-modulating activity suggests that these compounds could help to reverse antibiotic resistance. faculdadececape.edu.br For instance, while most coumarins in one study had high MIC values (≥1024 μg/mL), they were able to enhance the activity of norfloxacin (B1679917) and gentamicin (B1671437) against multidrug-resistant (MDR) strains of S. aureus and Escherichia coli. faculdadececape.edu.brnih.gov Only compound C13 showed significant direct antibacterial activity with an MIC ≤256 μg/mL. faculdadececape.edu.brnih.gov
The diverse antibacterial profiles of coumarin derivatives, from direct inhibition to synergistic effects with existing antibiotics, highlight their potential as a versatile scaffold for the development of new antibacterial agents. samipubco.com
Antifungal Properties (e.g., against plant pathogens like Rhizoctonia solani, Phytophthora capsici, Botrytis cinera)
Coumarin derivatives have demonstrated notable in vitro antifungal activities against a variety of plant pathogenic fungi. agriculturejournals.cz These natural and synthetic compounds are being investigated as potential eco-friendly agents for plant protection. nih.gov Their efficacy often depends on the specific chemical structure and the substituents on the coumarin core. agriculturejournals.cz
Several studies have highlighted the potential of coumarins as antifungal agents. For instance, coumarin-1,2,4-triazole hybrids have shown effective inhibition of mycelial growth, particularly against Sclerotinia sclerotiorum and Fusarium oxysporum. tandfonline.com The positioning of the triazole ring at the C7 position of the coumarin core appears to be favorable for this antifungal activity. tandfonline.com
Research has also explored the activity of coumarin derivatives against other significant pathogens. While many studies focus on a range of fungi, specific data against Rhizoctonia solani, Phytophthora capsici, and Botrytis cinerea is a key area of investigation. nih.gov For example, several coumarin derivatives have been reported as strong antifungal agents against Botrytis cinerea. nih.gov In broader screenings, halogenated coumarin derivatives have shown high antifungal activity and stability, inhibiting fungal growth by 100% for over three weeks in vitro against pathogens like Macrophomina phaseolina and Pythium spp. nih.gov The mechanism of action for their antifungal properties may involve the inhibition of plant wall-degrading enzymes. bohrium.com
Antiviral Effects
Coumarin and its derivatives have emerged as significant antiviral agents, exhibiting activity against a wide spectrum of viruses through various molecular mechanisms. nih.govresearchgate.net Their potential has been highlighted in studies against human immunodeficiency virus (HIV), hepatitis virus, herpes simplex virus, and others. sciopen.comnih.gov
The antiviral action of coumarins is multifaceted. One of the primary mechanisms is the inhibition of key viral enzymes. For HIV, coumarin derivatives have been shown to inhibit reverse transcriptase (RT), protease, and integrase, which are all crucial for the viral replication cycle. nih.govmdpi.comnih.gov For example, pyranocoumarins like Calanolide A and its analogs are known non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com Aesculetin has been reported to inhibit HIV replication by targeting the viral integrase. nih.gov
Beyond direct enzyme inhibition, coumarins can interfere with viral entry and replication by modulating cellular pathways. Some derivatives inhibit the transcription factor NF-κB, which is essential for the replication of certain viruses like HIV. sciopen.commdpi.com For instance, Mesuol, a 4-phenylcoumarin, inhibits HIV-1 replication by targeting the NF-κB pathway. sciopen.com Another mechanism involves the inhibition of viral entry into host cells. The tricyclic coumarin GUT-70 has been found to inhibit HIV-1 entry by modifying the fluidity of the cell membrane and down-regulating chemokine receptors like CXCR4 and CCR5. sciopen.commdpi.com Furthermore, certain coumarin derivatives can suppress virus-induced autophagy by regulating the Akt-mTOR signaling pathway. nih.gov
Antiparasitic and Anti-Leishmanial Properties
Coumarin derivatives have shown significant promise as antiparasitic agents, with a particular focus on their anti-leishmanial activity. researchgate.net Leishmaniasis is a parasitic disease for which current treatments have limitations, prompting the search for new therapeutic compounds. nih.govnih.gov
In vitro studies have demonstrated the leishmanicidal effects of various coumarin derivatives. nih.gov For example, in an in-silico screening followed by in-vitro testing, a coumarin derivative, 3-(1,3-benzodioxol-5-yl)-2-oxo-2H-chromen-6yl acetate (B1210297) (designated as compound C2), exhibited significant anti-leishmanial properties. nih.gov Treatment of Leishmania major parasites with this compound led to notable morphological changes. nih.gov Further investigation into its mechanism of action revealed that it could induce a reduction in the mitochondrial membrane potential of the parasite. nih.govnih.gov When formulated into nanoliposomes to enhance solubility, this compound also showed efficacy in reducing lesion size in a BALB/c mice model of cutaneous leishmaniasis. nih.gov
The structural versatility of coumarins allows for the design and synthesis of new derivatives with enhanced anti-leishmanial potency, making them a pivotal scaffold in the development of new treatments for this neglected tropical disease. researchgate.net
Anti-inflammatory Activities and Molecular Pathways
Coumarin and its derivatives are well-documented for their significant anti-inflammatory properties, which are exerted through a variety of molecular mechanisms. researchgate.netnih.govnih.gov These compounds can modulate the immune response, reduce oxidative stress, and inhibit the production of pro-inflammatory mediators. researchgate.net Their anti-inflammatory potential has been demonstrated in numerous in vitro and in vivo models, suggesting they are a promising scaffold for the development of new anti-inflammatory drugs. vanderbilt.edunih.gov
The anti-inflammatory effects of coumarins are linked to their ability to interfere with key inflammatory processes. This includes the inhibition of pro-inflammatory enzymes and the modulation of critical signaling pathways that regulate the expression of inflammatory genes. researchgate.netaimspress.com For example, coumarins have been shown to reduce tissue edema and inhibit the biosynthesis of prostaglandins (B1171923). nih.govnih.gov
Modulation of Signaling Pathways
A primary mechanism by which coumarin derivatives exert their anti-inflammatory effects is through the modulation of intracellular signaling pathways that are critical for the inflammatory response. vanderbilt.edunih.gov
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of many pro-inflammatory genes, including cytokines and enzymes like COX-2. researchgate.netnih.gov Numerous studies have shown that coumarin derivatives can inhibit the activation of the NF-κB pathway. vanderbilt.edumdpi.com For example, 6-Methylcoumarin suppresses the degradation of IκB-α, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus. mdpi.com Similarly, fraxetin (B1674051) exhibits its anti-inflammatory effect by suppressing the TLR4/MyD88/NF-κB pathway. aimspress.com Urolithin A has been shown to suppress NF-κB activation in response to inflammatory stimuli. nih.gov
MAPK Pathway: Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are another set of key signaling molecules that regulate inflammation. vanderbilt.edumdpi.com Coumarin derivatives have been found to inhibit the phosphorylation and activation of these MAPKs. mdpi.comresearchgate.net For instance, 6-Methylcoumarin, 7,8-dimethoxycoumarin, and 6,7-dihydroxy-4-methylcoumarin have all been reported to attenuate inflammation via the MAPK and NF-κB signaling pathways. mdpi.com Esculin has also been shown to regulate the production of inflammatory cytokines through the MAPK pathway. mdpi.com
Other Pathways: Coumarins also modulate other important pathways. researchgate.net Some derivatives, like umbelliferone, can inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. researchgate.net Additionally, coumarins can activate the Nrf2/ARE signaling pathway, which plays a crucial role in antioxidant and anti-inflammatory responses. nih.govmdpi.comnih.gov For example, compound 14b, a coumarin derivative, was found to exert anti-inflammatory effects by modulating signaling pathways like AKT/mTOR and upregulating Nrf2/HO-1. tandfonline.com
Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition
A significant aspect of the anti-inflammatory activity of coumarin derivatives is their ability to inhibit the enzymes cyclooxygenase (COX) and lipoxygenase (LOX). aimspress.com These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation, pain, and fever. nih.gov
Several natural coumarins, such as esculetin, fraxetin, and daphnetin, have been identified as inhibitors of both lipoxygenase and cyclooxygenase enzymes. aimspress.com In vitro studies have shown that coumarin derivatives can inhibit the protein expression of inducible cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. nih.gov For example, imperatorin (B1671801) has been shown to stop the protein expression of inducible COX-2 in lipopolysaccharide-stimulated macrophages. nih.gov
Neuroprotective Effects and Mechanisms
Coumarin derivatives have garnered attention for their potential neuroprotective effects, which are attributed to a variety of mechanisms targeting the complex pathophysiology of neurodegenerative diseases. edgccjournal.orgnih.govresearchgate.net These diseases often involve oxidative stress, neuroinflammation, protein aggregation, and neurotransmitter deficits. edgccjournal.orgnih.gov
One of the key neuroprotective mechanisms of coumarins is the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE). nih.gov AChE inhibitors increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a major therapeutic strategy for Alzheimer's disease. rsc.org Numerous coumarin derivatives have been synthesized and shown to be effective AChE inhibitors in vitro. nih.govrsc.orgacs.orgnih.gov For instance, compound 15a [4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one] displayed significant AChE inhibitory activity. nih.gov Molecular docking studies suggest that these compounds can bind to crucial amino acids within the active site of the AChE enzyme. nih.gov
Another important neuroprotective mechanism is the reduction of oxidative stress. Coumarins can act as free radical scavengers and reduce the production of reactive oxygen species (ROS), which contribute to neuronal damage. researchgate.netnih.gov Compound 3, for example, showed a significant scavenging effect on superoxide (B77818) anions, which may be the basis for its neuroprotective action. nih.gov
Furthermore, some coumarin derivatives exert their neuroprotective effects by modulating specific signaling pathways that promote neuronal survival. researchgate.netmdpi.com For example, the coumarin derivatives LMDS-1 and LMDS-2 have been shown to provide neuroprotection by activating the Tropomyosin receptor kinase B (TRKB)-CREB-BDNF pathway. mdpi.com This activation leads to a reduction in the activity of caspases, which are enzymes involved in apoptosis or programmed cell death. mdpi.com These compounds also reduced tau protein aggregation, a hallmark of Alzheimer's disease. mdpi.com
Acetylcholinesterase (AChE) Inhibition
Coumarin derivatives have demonstrated a wide range of pharmacological activities, including the inhibition of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease (AD), as it helps to increase acetylcholine levels in the brain, potentially compensating for the loss of cholinergic neurons observed in the disease. nih.govmdpi.com
In vitro studies have shown that various coumarin derivatives exhibit inhibitory activity against AChE. For instance, a series of N1-(coumarin-7-yl) derivatives displayed moderate inhibitory action against AChE, with half-maximal inhibitory concentration (IC50) values ranging from 42.5 ± 2.68 to 442 ± 3.30 μM. nih.gov Other studies have synthesized coumarin analogues with phenylpiperazine substituents, some of which showed anti-AChE activities comparable to the reference drug Donepezil. nih.gov The coumarin derivative, Ensaculin (KA-672 HCl), which is a coumarin-piperazine-benzopyran hybrid molecule, has even reached clinical trials for its AChE inhibitory effects. nih.gov
The structural framework of coumarin allows for modifications that can enhance its AChE inhibitory potency. For example, coumarin-chalcone hybrids have been developed that not only inhibit AChE but also offer neuroprotective effects. nih.gov The diverse pharmacological profile of coumarins, including their antioxidant and anti-inflammatory properties, makes them attractive candidates for the development of multi-target drugs for neurodegenerative diseases. nih.govresearchgate.net
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activities of Selected Coumarin Derivatives
| Compound/Derivative Series | IC50 Value (µM) | Reference |
|---|---|---|
| N1-(coumarin-7-yl) derivatives | 42.5 - 442 | nih.gov |
| Coumarin 106 | Not specified | nih.gov |
| Ensaculin (KA-672 HCl) | Clinical Trial Candidate | nih.gov |
| ZN014 | Not specified | nih.gov |
| ZN015 | Not specified | nih.gov |
Beta-Secretase (BACE) Inhibition
Beta-secretase (BACE1) is a key enzyme involved in the production of amyloid-β (Aβ) peptides, which are central to the formation of amyloid plaques in Alzheimer's disease. nih.gov Consequently, inhibiting BACE1 is a significant therapeutic strategy to reduce Aβ deposition. researchgate.net
In vitro studies have demonstrated that certain coumarin derivatives can effectively inhibit BACE1. For example, a study of 41 naturally occurring coumarins, including simple coumarins, furanocoumarins, and pyranocoumarins, found that some furanocoumarins were active BACE1 inhibitors. researchgate.net The most potent among them was 5-geranyloxy-8-methoxypsoralen, with an IC50 value of 9.9 μM. researchgate.net Other furanocoumarin derivatives like 8-geranyloxy-5-methoxypsoralen, 8-geranyloxypsoralen, and bergamottin (B190657) also showed inhibitory activity with IC50 values below 25.0 μM. researchgate.net
Furthermore, novel biarylpiperazine derivatives containing coumarinyl moieties have been designed and shown to be highly potent human BACE1 inhibitors, with IC50 values in the range of 40 to 70 nM. nih.gov These findings highlight the potential of the coumarin scaffold in developing effective BACE1 inhibitors for the management of Alzheimer's disease. researchgate.netnih.gov
Table 2: In Vitro Beta-Secretase (BACE1) Inhibitory Activities of Selected Coumarin Derivatives
| Compound/Derivative | IC50 Value | Reference |
|---|---|---|
| 5-geranyloxy-8-methoxypsoralen | 9.9 µM | researchgate.net |
| 8-geranyloxy-5-methoxypsoralen | <25.0 µM | researchgate.net |
| 8-geranyloxypsoralen | <25.0 µM | researchgate.net |
| Bergamottin | <25.0 µM | researchgate.net |
| Coumarinyl biarylpiperazine derivatives | 40 - 70 nM | nih.gov |
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is an enzyme that plays a crucial role in the degradation of neurotransmitters and is implicated in neurodegenerative diseases like Parkinson's disease. rwu.edu Inhibition of MAO-B is a recognized therapeutic approach for these conditions. rwu.edu
Numerous in vitro studies have demonstrated the potent and often selective MAO-B inhibitory activity of coumarin derivatives. A large series of 71 coumarin derivatives were tested, with most showing preferential inhibition of MAO-B with IC50 values from the micromolar to low-nanomolar range. nih.gov One of the most active compounds, 7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin, exhibited an IC50 value of 1.14 nM for MAO-B. nih.gov Another study synthesized a series of coumarin derivatives that acted as potent, competitive inhibitors of MAO-B with Ki values in the nanomolar range. rwu.edu
Furthermore, some coumarin derivatives have been designed as multifunctional agents, combining MAO-B inhibition with other beneficial properties for Alzheimer's disease, such as anti-amyloid aggregation and metal chelation. nih.gov For instance, compound 13 from one study showed potent and selective MAO-B inhibition (IC50 = 0.081μM, SI > 1234). nih.gov The coumarin scaffold has proven to be a versatile platform for developing highly potent and selective MAO-B inhibitors. scienceopen.com A new coumarin, 5-demethoxy-10′-ethoxyexotimarin F, isolated from Murraya exotica, demonstrated selective MAO-B inhibitory activity with an IC50 value of 153.25 ± 1.58 nM. mdpi.com
Table 3: In Vitro Monoamine Oxidase B (MAO-B) Inhibitory Activities of Selected Coumarin Derivatives
| Compound/Derivative | IC50 Value | Reference |
|---|---|---|
| 7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin | 1.14 nM | nih.gov |
| Compound 13 (a multifunctional derivative) | 0.081 µM | nih.gov |
| 3-carboxamido-7-substituted coumarin (Compound 21) | 0.0014 µM | scienceopen.com |
| 7-benzyloxy-3-hydrazinyl coumarin (Compound 53) | 3.22 nM | scienceopen.com |
| 5-demethoxy-10′-ethoxyexotimarin F | 153.25 nM | mdpi.com |
| Coumarin-based amino acyl and (pseudo)-dipeptidyl derivatives | 1.92–79.5 µM (for hMAO-A) | mdpi.com |
Protection against H2O2- and Amyloid-β (Aβ)-Induced Cell Damage
Oxidative stress and the toxic effects of amyloid-β (Aβ) are significant contributors to neuronal cell death in Alzheimer's disease. nih.gov Hydrogen peroxide (H2O2) is a key mediator of oxidative damage associated with Aβ. nih.gov Several in vitro studies have highlighted the neuroprotective capabilities of coumarin derivatives against these insults.
Coumarin derivatives have been shown to act as scavengers of H2O2 in neuronal cell lines, including wild-type neuroblastoma cells and a transgenic cell line expressing Aβ. nih.gov Their protective effects against cell death were also demonstrated, suggesting their potential as templates for designing new molecules for Alzheimer's therapy. nih.gov
Specifically, certain 3-arylcoumarin derivatives have been found to offer a neuroprotective effect against H2O2-induced cell death in PC12 cells. mdpi.com Some of these compounds also protect PC12 cells from damage induced by Aβ. mdpi.com Furthermore, novel synthetic coumarin derivatives, such as ZN014 and ZN015, have demonstrated neuroprotective potential against Aβ neurotoxicity in Aβ-GFP SH-SY5Y cells. nih.gov Their mechanisms of action include the inhibition of oxidative stress and the activation of protective signaling pathways. nih.gov These findings underscore the multifaceted neuroprotective properties of coumarin derivatives.
Table 4: Protective Effects of Coumarin Derivatives Against H2O2- and Aβ-Induced Cell Damage
| Coumarin Derivative | Cell Line | Protective Effect | Reference |
|---|---|---|---|
| Various coumarin derivatives | N2a neuroblastoma, APP/PS1 transgenic cells | H2O2 scavenging, protection against cell death | nih.gov |
| 3-arylcoumarin derivatives (e.g., 43 and 44) | PC12 cells | Protection against H2O2-induced cell death | mdpi.com |
| Compound 41 (a hybrid derivative) | PC12 cells | Protection against Aβ-induced damage | mdpi.com |
| ZN014 and ZN015 | Aβ-GFP SH-SY5Y cells | Protection against Aβ neurotoxicity, inhibition of oxidative stress | nih.gov |
Enzyme Inhibitory Activities of Coumarin Derivatives
Alpha-Glucosidase and Alpha-Amylase Inhibition
Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing post-prandial hyperglycemia in type 2 diabetes. nih.gov Coumarin derivatives have emerged as promising inhibitors of these enzymes.
In vitro studies have shown that various coumarin derivatives can inhibit both α-glucosidase and α-amylase. For example, coumarins extracted from the flowers of Edgeworthia gardneri demonstrated significant inhibitory activity against both enzymes. researchgate.net One compound from this source showed potent inhibition with IC50 values of 90 and 86 μg/mL for α-amylase and α-glucosidase, respectively. researchgate.net Another compound had an IC50 of 18.7 μg/mL against α-glucosidase and exhibited a noncompetitive mode of inhibition. researchgate.net
Furthermore, coumarin derivatives from Angelica decursiva, such as 4-hydroxy Pd-C-III and decursinol, have also been reported to inhibit α-glucosidase. researchgate.net A study on synthesized coumarin derivatives found that one compound displayed higher potency to inhibit α-amylase with an IC90 value of 36 ± 1.04 µg/mL. researchgate.net The coumarin scaffold is being actively explored for the development of dual inhibitors of α-glucosidase and α-amylase. nih.gov
Table 5: In Vitro Alpha-Glucosidase and Alpha-Amylase Inhibitory Activities of Selected Coumarin Derivatives
| Compound/Source | Enzyme(s) Inhibited | IC50/IC90 Value | Reference |
|---|---|---|---|
| Compound 4 (from E. gardneri) | α-amylase, α-glucosidase | 90 µg/mL, 86 µg/mL (IC50) | researchgate.net |
| Compound 3 (from E. gardneri) | α-glucosidase | 18.7 µg/mL (IC50) | researchgate.net |
| Compound 1b (synthesized) | α-amylase | 36 ± 1.04 µg/mL (IC90) | researchgate.net |
| Umbelliferone | α-glucosidase | 7.08 ± 0.17 µg/mL (IC50) | nih.gov |
| Coumarin derivatives | α-glucosidase | Various, used in QSAR studies | acs.org |
Dipeptidyl Peptidase-IV (DPPIV) Inhibition
Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus. nih.govnih.gov They work by preventing the degradation of incretin (B1656795) hormones, which regulate glucose homeostasis. researchgate.net
In vitro studies have identified several coumarin derivatives as potent DPP-IV inhibitors. For instance, coumarin itself has been shown to inhibit DPP-IV with an IC50 value of 54.83 nmol/mL. nih.govmdpi.com Researchers have synthesized and evaluated various coumarin-based compounds for their DPP-IV inhibitory activity. Coumarin-based sulphonamide derivatives have shown significant DPP-IV binding ability, with compounds 6i and 6j exhibiting IC50 values of 10.98 and 10.14 µM, respectively. nih.gov
Other studies have explored 3-aminocoumarin (B156225) and 7-amino-4-methylcoumarin (B1665955) derivatives, with some showing moderate DPP-IV inhibition at a concentration of 100 µM. nih.gov One potent 3-aminocoumarin derivative was reported with an IC50 value of 3.16 ± 1.28 µM. nih.gov These findings highlight the potential of the coumarin scaffold in the design and development of novel DPP-IV inhibitors. nih.govnih.gov
Telomerase Enzyme Inhibition
Telomerase, a ribonucleoprotein enzyme, plays a crucial role in cellular immortality and is a significant target in cancer therapy. nih.govpatsnap.com This enzyme is responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes, by adding repetitive nucleotide sequences. nih.gov In most normal somatic cells, telomerase activity is very low or absent, leading to telomere shortening with each cell division and eventual cell death. nih.gov However, in the majority of cancer cells, telomerase is reactivated, allowing for uncontrolled proliferation. nih.govpatsnap.comjocpr.com The inhibition of telomerase is therefore a promising strategy for anticancer drug development, as it can lead to the shortening of telomeres in cancer cells, triggering cell cycle arrest and apoptosis. patsnap.com Coumarin derivatives, both natural and synthetic, have emerged as a class of compounds with the potential to inhibit this critical enzyme. jocpr.comijisr.net
Research has demonstrated that the anticancer effects of certain coumarin derivatives are linked to their ability to inhibit telomerase activity. nih.gov The mechanism often involves the downregulation of the human telomerase reverse transcriptase (hTERT) mRNA expression, which is a key catalytic subunit of the enzyme. nih.gov
A notable example is a series of coumarin-pyrazoline derivatives. In one study, a specific n-butylthio derivative demonstrated the most potent inhibitory activity against telomerase in a TRAP assay, with an IC50 value of 0.92 ± 0.09 µM. globalresearchonline.net This class of compounds, which integrates a pyrazoline moiety with the coumarin scaffold, has shown significant potential as telomerase inhibitors. jocpr.comglobalresearchonline.net
Furthermore, metal complexes incorporating coumarin derivatives have been investigated for their telomerase inhibitory properties. Ruthenium(II) complexes featuring a coumarin-benzimidazole hybrid ligand have been designed and evaluated. nih.gov One particular complex exhibited marked antitumor activity against the NCI-H460 cancer cell line with an IC50 value of 0.30 ± 0.02 μM, and its mechanism of action was determined to be through the induction of apoptosis via telomerase inhibition. nih.gov
The following table summarizes the in vitro telomerase inhibitory activities of selected coumarin derivatives.
Table 1: In Vitro Telomerase Inhibitory Activity of Coumarin Derivatives
| Compound Class | Specific Derivative | IC50 Value | Assay/Cell Line | Reference |
| Coumarin-pyrazoline | n-butylthio derivative | 0.92 ± 0.09 µM | TRAP Assay | globalresearchonline.net |
| Ruthenium(II) complex with coumarin-benzimidazole hybrid | Not specified | 0.30 ± 0.02 µM | NCI-H460 | nih.gov |
These findings underscore the potential of developing coumarin-based compounds as effective telomerase inhibitors for cancer therapy. The structural diversity of coumarins allows for the synthesis of various derivatives, enabling the exploration of structure-activity relationships to identify more potent and selective inhibitors. ijisr.net
Applications of Coumarin Derivatives in Specialized Fields
Coumarin (B35378) Derivatives as Fluorescent Probes and Sensors
Coumarin and its derivatives represent a significant class of organic fluorescent materials, widely recognized for their versatile applications as fluorescent probes and sensors. semanticscholar.orgacs.org The fundamental coumarin structure, while having minimal fluorescence itself, can be chemically modified to create highly fluorescent compounds. chim.it Strategic substitutions on the coumarin framework can yield derivatives with high fluorescence quantum yields, tunable emission wavelengths, and sensitivity to their immediate surroundings. chim.itnih.gov These characteristics make them invaluable tools in various scientific fields, including biochemistry, environmental science, and cell biology. rsc.orgresearchgate.net
The utility of coumarin-based sensors stems from their excellent biocompatibility, structural flexibility, and strong, stable fluorescence emission. acs.orgresearchgate.netjnanoworld.com Their photophysical properties can be finely tuned by introducing different functional groups, which alters the electronic structure and, consequently, the absorption and emission spectra. chim.it This adaptability allows for the rational design of probes that respond to specific analytes or environmental changes through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). rsc.orgresearchgate.net As a result, coumarin derivatives have been successfully developed for the detection of a wide array of targets, including metal ions, anions, and biologically relevant small molecules, as well as for sensing changes in environmental parameters like polarity and pH. rsc.orgresearchgate.net
Fluorescent Labeling of Biomolecules
Coumarin derivatives are extensively used as fluorescent labels for a wide range of biomolecules, including peptides, proteins, nucleic acids, and carbohydrates. semanticscholar.org Their small size, coupled with unique fluorescent properties like large Stokes shifts and high quantum yields, makes them ideal for creating stable bioconjugates without significantly perturbing the biological system. mdpi.comnih.gov These fluorescent labels are crucial for sensitive analytical techniques that allow researchers to study and understand complex biomolecular assemblies and processes. semanticscholar.org
The process of labeling involves using reactive coumarin derivatives that can form covalent bonds with the target biomolecule. semanticscholar.org For instance, coumarins functionalized with carboxylic groups or activated esters are designed to react with amino groups in proteins and amino acids to form stable peptide bonds. mdpi.com Similarly, azido-functionalized coumarins are widely used in "click chemistry" reactions—specifically, the [3+2] cycloaddition with alkynes—to label biomolecules and nanoparticles with high efficiency and specificity. mdpi.com
Another approach involves coumarin-derived aryl diazonium ions, which can be generated from masked precursors like triazabutadienes. nih.gov These ions react selectively with tyrosine residues on proteins, leading to a fluorescently labeled product. This method is particularly useful as the labeling can be triggered by specific stimuli, such as a change in pH or exposure to light, allowing for targeted labeling in specific biochemical environments like the late endosome. nih.gov
| Labeled Biomolecule | Coumarin Labeling Strategy | Application |
| Proteins (e.g., Bovine Serum Albumin) | Tyrosine-selective modification via aryl diazonium ions released from coumarin triazabutadienes. nih.gov | Probing chemical and biochemical environments. nih.gov |
| Amino Acids, Proteins, Antibodies | Peptide bond formation using coumarins with carboxylic acid or activated ester functional groups. mdpi.com | Detection and analysis of biomolecules. mdpi.com |
| Carbonylated Proteins and Lipids | Labeling with 7-Diethylamino-coumarin-3-carbohydrazide. mdpi.com | Detection of oxidative stress markers. mdpi.com |
| Nucleic Acids | Incorporation of coumarin-labeled nucleotides. google.com | Nucleic acid sequencing and detection. google.com |
Metal Ion Detection
The structural flexibility and chelating capabilities of coumarin derivatives make them excellent candidates for designing fluorescent chemosensors for metal ion detection. rsc.orgresearchgate.net These sensors operate through mechanisms like fluorescence "turn-on" or "turn-off" (quenching) upon binding to a specific metal ion. researchgate.net The design of these probes often involves incorporating a recognition unit (a metal-binding group) into the coumarin scaffold, which acts as the fluorophore. rsc.org
Coumarin-based sensors have been developed for a wide range of metal ions, with a particular focus on heavy and transition metals due to their environmental and biological significance. researchgate.netnih.gov For example, a sensor created by functionalizing nanoporous silica (B1680970) with a 7-diethylamino 3-acetyl coumarin derivative demonstrated high selectivity and sensitivity for detecting ferric (Fe³⁺) and mercury (Hg²⁺) ions in aqueous solutions and even in food samples. nih.gov The presence of these ions caused a significant quenching of the sensor's fluorescence. nih.gov
Other notable examples include:
A Schiff base coumarin fluorophore (Cou-S) was designed for the detection of Hg²⁺ and Pb²⁺, where binding to the metal ions resulted in a quenching of its blue emission. researchgate.net
A triazole-bridged coumarin–benzimidazole conjugate was developed as a "turn-on" fluorescent sensor for Cadmium (Cd²⁺), exhibiting a significant fluorescence enhancement upon interaction with Cd²⁺ at nanomolar concentrations. researchgate.net
Derivatives have also been synthesized for the detection of Cu²⁺, Mg²⁺, and other metal ions, highlighting the platform's versatility. rsc.org
The table below summarizes some coumarin-based fluorescent sensors for metal ion detection.
| Coumarin Derivative | Target Ion(s) | Detection Mechanism | Detection Limit |
| S-DAC (SBA-15 functionalized with 7-diethylamino 3-acetyl coumarin) | Fe³⁺, Hg²⁺ | Fluorescence quenching ("turn-off"). nih.gov | 0.2 nM (Fe³⁺), 0.28 nM (Hg²⁺). nih.gov |
| Cou-S (Schiff base of 4-(diethylamino)salicylaldehyde) | Hg²⁺, Pb²⁺ | Fluorescence quenching. researchgate.net | Not specified. |
| Triazole-bridged coumarin–benzimidazole conjugate (Sensor 4) | Cd²⁺ | Fluorescence enhancement ("turn-on"). researchgate.net | 14 nM. researchgate.net |
| 7-substituted coumarin-based probes (51, 52) | Mg²⁺ | Red fluorescence enhancement. rsc.org | Not specified. |
Microenvironment Polarity Detection
Many coumarin derivatives exhibit fluorescence properties that are highly sensitive to the polarity of their local environment, a phenomenon known as solvatochromism. chim.itnih.govacs.org This sensitivity arises from changes in the electronic charge distribution of the coumarin molecule in its excited state, often involving an intramolecular charge transfer (ICT) process. chim.it In nonpolar environments, many coumarin probes are weakly fluorescent, but their fluorescence intensity can increase dramatically in less polar, more rigid media. acs.org This "light-up" effect makes them powerful tools for probing the polarity of heterogeneous systems. nih.gov
This property is particularly useful for studying biomimicking systems and biological structures. For instance, the fluorescence of coumarin derivatives can be used to investigate the hydrophobic cavities of cyclodextrins or the binding pockets of proteins like serum albumins. acs.orgnih.gov The probe's fluorescence emission will shift and intensify upon moving from an aqueous environment to the nonpolar interior of a biological macromolecule. nih.gov
Researchers have developed coumarin derivatives specifically tailored for imaging applications in living cells. acs.orgtue.nl These probes are designed to be non-emissive in water but become highly fluorescent in the lipophilic environments of cellular membranes and organelles. acs.org For example, a study on the coumarin derivative 4-azidocoumarin (B3182978) (4-AC) demonstrated that its fluorescence is governed by the polarity and hydrogen-bonding ability of the solvent, which supports its use in probing the microenvironments of biomolecules. acs.orgnih.gov This sensitivity allows for the detailed visualization and analysis of cellular structures and processes based on local polarity. chim.itacs.org
pH Detection
Coumarin derivatives have been successfully engineered to act as fluorescent pH probes, capable of reporting on the acidity or alkalinity of their environment through changes in their fluorescence properties. researchgate.netconsensus.appfrontiersin.org These probes are designed with pH-sensitive functional groups, such as amino groups, whose protonation or deprotonation state alters the electronic structure of the coumarin fluorophore. researchgate.netresearchgate.net This change often modulates an intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) process, leading to a distinct change in fluorescence color or intensity. researchgate.netrsc.org
For example, a series of 3-amino- and 3-dimethylamino-coumarins were shown to function as "turn-on" fluorescent probes in highly acidic conditions. researchgate.net Protonation of the amino group in these molecules leads to a dramatic increase (up to 1400-fold) in fluorescence intensity, a mechanism attributed to the suppression of PET-based quenching that occurs in their neutral form. researchgate.net Another novel coumarin derivative, CS-P, which incorporates a piperidine (B6355638) group, was developed as a sensitive probe for tracing intracellular pH changes from neutral to acidic conditions, with a pKa of 4.55. consensus.appresearchgate.net
Some coumarin-based pH sensors are designed for ratiometric measurements, where the ratio of fluorescence intensity at two different wavelengths is used to determine the pH. frontiersin.org This approach provides more accurate and reliable measurements by correcting for variations in probe concentration and instrumental factors. These ratiometric probes often involve a pH-sensitive heterocycle integrated into the coumarin structure, which opens or closes upon acidification, causing a significant shift in the emission wavelength. frontiersin.org
| Coumarin Probe | pH Range/Sensitivity | Mechanism of Action | Application |
| 3-Amino-/3-Dimethylamino-coumarins | Highly acidic conditions. researchgate.net | "Turn-on" fluorescence upon protonation (PET suppression). researchgate.net | Staining vacuolar lumen, monitoring pH of acidic samples. researchgate.net |
| CS-P (7-diethylamino-3-[2-(4-piperidin-1-yl-phenyl)-vinyl]-chromen-2-one) | pH 5.9 to 3.0 (pKa = 4.55). researchgate.net | High pH sensitivity due to piperidine group. researchgate.net | Tracing intracellular pH changes. consensus.appresearchgate.net |
| Coumarin-Oxazine/Oxazolidine Switches | Tunable pH range. frontiersin.org | Ratiometric response via acid-induced ring-opening. frontiersin.org | Ratiometric pH sensing and mapping in samples. frontiersin.org |
| Various Synthesized Derivatives | Acidic to alkaline. rsc.org | Fluorescent color change from blue to yellow-green. rsc.org | General pH sensing. rsc.org |
Prodrug Degradation and Diagnostics
The unique fluorescent properties of coumarins make them a valuable scaffold in the field of theranostics, which integrates therapeutic and diagnostic functions into a single agent. nih.gov Specifically, coumarin derivatives have shown great potential as fluorescent probes for monitoring prodrug degradation and facilitating diagnostics. nih.govmdpi-res.com A prodrug is an inactive compound that is converted into an active drug within the body, often by enzymatic or chemical reactions specific to a target tissue, such as a tumor.
In this context, coumarins can be incorporated into a prodrug's structure as a "caged" fluorophore. The coumarin's fluorescence is initially quenched or masked. Upon activation of the prodrug—for example, by an enzyme overexpressed in cancer cells—the active drug is released along with the coumarin moiety. This "decaging" event restores the coumarin's fluorescence, providing a real-time optical signal that confirms the drug has reached its target and has been released. nih.govmdpi-res.com This approach allows for the visualization of drug delivery and efficacy at the cellular level.
For instance, coumarin-based probes have been designed to detect reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which are often present at elevated levels in cancer cells. chim.it A probe named BC-OB was designed with a boronate ester group at the C7 position of the coumarin, which quenches its fluorescence. In the presence of H₂O₂, the boronate is cleaved, restoring the hydroxyl group and "turning on" the fluorescence through an intramolecular charge transfer (ICT) process. chim.it This same principle can be applied to prodrugs, where the cleavage event that releases the drug simultaneously uncages the fluorescent coumarin reporter. This dual-functionality is a promising strategy for developing more precise and effective cancer therapies. nih.gov
Organic Cell Imaging Materials
Coumarin derivatives are widely employed as organic fluorescent materials for cell imaging due to a combination of favorable properties. chim.it These include their small molecular size, high fluorescence quantum yields, good cell membrane permeability, and excellent photostability. chim.itrsc.orgmdpi.com The ability to tune their emission wavelengths across the visible spectrum through chemical modification allows for multicolor imaging and minimizes interference from cellular autofluorescence. chim.itthermofisher.com
Coumarin-based probes have been developed to visualize specific cellular components and processes. Their sensitivity to the local microenvironment, particularly polarity, enables them to act as stains for lipophilic structures like cell membranes and lipid droplets. acs.orgtue.nl For example, rationally designed coumarins with a donor-acceptor structure are almost non-emissive in aqueous media but become brightly fluorescent in the nonpolar environment of cellular lipids, allowing for high-contrast imaging of these structures. acs.org
Furthermore, coumarin derivatives can be conjugated to other molecules to create targeted imaging agents. Ruthenium(II)-coumarin complexes have been synthesized to form self-assembled nanoprobes that selectively target and image the cell membrane. mdpi.com These nanoprobes exhibit better photostability compared to some commercial dyes, allowing for long-term imaging experiments. mdpi.com The versatility of coumarin chemistry enables the creation of a vast toolbox of fluorescent probes for detailed visualization and analysis of biological processes in living cells. chim.itacs.org
Materials Science Applications of Coumarin Derivatives
Coumarin derivatives have garnered significant attention in materials science due to their unique and tunable photophysical properties. nih.gov Their rigid structure, combined with the ability to modify their electron-donating and accepting groups, allows for the development of materials with tailored optical and electronic characteristics. These properties make them valuable components in a range of applications, from organic light-emitting diodes (OLEDs) to fluorescent probes. nih.govrsc.org
Photo-physical Properties
The photophysical behavior of coumarin derivatives is central to their application in materials science. nih.gov While unsubstituted coumarin itself exhibits weak fluorescence, the introduction of various substituent groups onto the coumarin ring can dramatically enhance its fluorescent properties. mdpi.com This modification leads to an electronic character of the first excited state being of the π,π* type, which is readily observable by fluorescence spectroscopy. mdpi.com
Key photophysical characteristics of coumarin derivatives include:
High Fluorescence Quantum Yield: Many coumarin derivatives are highly fluorescent, meaning they efficiently convert absorbed light into emitted light. nih.gov
Large Stokes Shifts: They often exhibit a significant difference between the wavelengths of maximum absorption and maximum emission, which is advantageous in applications like fluorescent probes as it minimizes self-quenching. nih.gov
Sensitivity to Environment: The fluorescence of coumarin derivatives can be sensitive to the polarity of their environment (solvatochromism) and to the presence of acids or bases (acidochromism). nih.govacs.org
Intramolecular Charge Transfer (ICT): The structure of many fluorescent coumarins, often described as donor-π-acceptor (D-π-A) systems, facilitates an intramolecular charge transfer upon excitation. nih.gov This ICT character is fundamental to their optical properties.
The specific properties can be finely tuned by chemical modification. For instance, introducing electron-donating groups at the 7-position and electron-withdrawing groups at the 3- or 4-position generally enhances fluorescence. researchgate.net The nature and position of these substituents directly influence the absorption and emission wavelengths, allowing for the creation of dyes that emit across the visible spectrum, from blue-green to orange-red. researchgate.netrsc.orgresearchgate.net A series of 6-aryl coumarin dyes, for example, were synthesized and showed large Stokes shifts and notable fluorescence quantum yields. nih.gov
π-Extended Coumarins in Materials Science
A particularly active area of research involves π-extended coumarins, which are coumarins fused with other aromatic units. nih.govrsc.org This extension of the π-conjugated system leads to significant alterations in their photophysical properties and opens up new applications. nih.govrsc.org The synthesis of these complex polycyclic structures can be achieved through various methods, including the Pechmann reaction, Knoevenagel condensation, and modern metal-catalyzed annulation reactions. nih.govrsc.orgresearchgate.net
Expanding the π-electron system has several key effects:
Modulated Absorption and Emission: Extending the conjugation allows for the modulation of absorption and emission wavelengths. Recent advances have made it possible to shift absorption from the UV region (300 nm) to the visible region (up to 550 nm), resulting in new coumarins that can emit orange light. rsc.orgresearchgate.net
Enhanced Fluorescence: Expanding the π-electron system across the C3–C4 bond of the coumarin skeleton has been found to be particularly effective at increasing fluorescence ability. rsc.org
Two-Photon Absorption (TPA): The strong intramolecular charge-transfer character in many π-extended coumarins makes them suitable for applications requiring two-photon absorption. rsc.orgresearchgate.net This property has been utilized in advanced applications like two-photon excited fluorescence microscopy. rsc.orgresearchgate.net
These tailored optical properties have led to the use of π-extended coumarins in various materials science applications, including as fluorescent probes and as components in organic electronic devices. rsc.orgrsc.org
Agrochemical Research (e.g., Pesticides)
Coumarin and its derivatives have emerged as a significant class of compounds in agrochemical research due to their broad spectrum of biological activities. rmit.edu.vnacs.org These naturally occurring compounds, found in plants like those from the Rutaceae and Apiaceae families, exhibit insecticidal, fungicidal, herbicidal, and antiviral properties. rmit.edu.vnacs.org Their potential as eco-friendly alternatives to conventional synthetic pesticides has driven extensive research into their structure-activity relationships and mechanisms of action. acs.orgscielo.br
Research has shown that coumarin derivatives can be effective against a wide range of agricultural pests. For example, many synthesized coumarin derivatives have demonstrated good insecticidal activity against the oriental armyworm, Mythimna separata. acs.orgnih.govresearchgate.net Natural coumarins, such as those isolated from Mammea americana (mammein and mammeisin), have also shown potent insecticidal properties. scielo.br The compound osthole, a natural coumarin, has been developed into a commercial biological pesticide for its insecticidal and antibacterial effects. nih.gov
In addition to insecticidal action, coumarin derivatives exhibit significant fungicidal activity against numerous plant pathogenic fungi. acs.orgnih.gov
| Compound | Target Fungi | EC50 Value (μg/mL) | Reference |
|---|---|---|---|
| I-1 | Rhizoctonia cerealis, Physalospora piricola, Sclerotinia sclerotiorum, Pyricularia grisea | 1.56–8.65 | acs.org, nih.gov |
| I-2a | Rhizoctonia cerealis, Physalospora piricola, Sclerotinia sclerotiorum, Pyricularia grisea | 1.56–8.65 | acs.org, nih.gov |
| I-3c | Rhizoctonia cerealis, Physalospora piricola, Sclerotinia sclerotiorum, Pyricularia grisea | 1.56–8.65 | acs.org, nih.gov |
| II-2d | Rhizoctonia cerealis, Physalospora piricola, Sclerotinia sclerotiorum, Pyricularia grisea | 1.56–8.65 | acs.org, nih.gov |
The herbicidal potential of coumarins is also well-documented. Coumarin itself is known for its phytotoxicity, inhibiting seed germination and root growth in many weed species. scielo.brresearchgate.net Synthetic derivatives have been developed that show even greater herbicidal activity than the natural parent compound. nih.gov For instance, certain synthetic coumarins completely inhibited the germination of noxious weeds like Amaranthus retroflexus and Echinochloa crus-galli at concentrations as low as 100-200 µM. nih.gov These compounds also strongly inhibit root growth and can cause a significant reduction in shoot fresh weight and pigment content in model plants. nih.gov The development of nanoformulations, such as coumarin-loaded carbon dots, has been shown to further enhance this herbicidal efficacy. nih.gov
Future Research Directions and Challenges in Coumarin Derivative Research
Novel Coumarin (B35378) Analog Design and Development
The design of new coumarin analogs is a primary focus for enhancing therapeutic efficacy and specificity. A key strategy involves the creation of hybrid molecules, where the coumarin scaffold is combined with other pharmacologically active moieties. This approach aims to develop compounds with dual or synergistic modes of action. For instance, coumarin-chalcone hybrids have been investigated for their neuroprotective potential. nih.gov Similarly, researchers are designing novel diketone-hinged coumarin derivatives to target viral replication, such as in the case of SARS-CoV-2. nih.gov
Structure-based design techniques are also being employed to create analogs that target specific biological molecules with high precision. nih.gov By using computational tools like molecular docking, scientists can predict how a designed coumarin derivative will interact with its target protein, allowing for the rational design of more potent inhibitors. nih.govnih.gov This has led to the development of compounds like KS82 and KS94, which were computationally designed to inhibit the SARS-CoV-2 Mpro, a crucial enzyme for viral replication. nih.gov The exploration of coumarin derivatives containing a 1,3-dicarbonyl moiety is another promising avenue, owing to the varied pharmacological activities associated with this structural feature, including antioxidant and anti-inflammatory properties. nih.gov
Integration of Advanced Synthetic Strategies
Traditional methods for synthesizing coumarins, such as the Pechmann condensation, Knoevenagel condensation, and Perkin reaction, are being refined and supplemented by advanced strategies that offer greater efficiency and sustainability. mdpi.comtandfonline.com A significant trend is the adoption of green chemistry principles to minimize environmental impact. researchgate.net This includes the use of eco-friendly solvents, such as deep eutectic solvents (DES), which can act as both the solvent and the catalyst in reactions like the Pechmann condensation. frontiersin.org
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of coumarin derivatives, often leading to higher yields in shorter reaction times compared to conventional heating methods. researchgate.net Furthermore, one-pot multi-component reactions are gaining traction as an efficient way to construct complex coumarin-based structures in a single step, improving atom economy and reducing waste. frontiersin.org These modern synthetic approaches are crucial for rapidly generating diverse libraries of coumarin derivatives for biological screening and drug discovery programs. mdpi.comfrontiersin.org
Development of Multitarget Therapeutic Agents
The complexity of multifactorial diseases like cancer and Alzheimer's disease has spurred the development of multi-target-directed ligands (MTDLs), and the coumarin scaffold is exceptionally well-suited for this purpose. frontiersin.orgnih.gov MTDLs are single molecules designed to interact with multiple biological targets simultaneously, offering a potentially more effective therapeutic approach than single-target drugs. nih.govmdpi.com
In the context of Alzheimer's disease, novel coumarin derivatives have been designed to concurrently inhibit several key enzymes implicated in the disease's progression, such as cholinesterases (AChE), BACE1, and GSK-3β. nih.gov For cancer therapy, coumarins are being developed to target multiple pathways involved in tumor growth and survival, including the PI3K/Akt/mTOR signaling pathway, carbonic anhydrase, and microtubule dynamics. frontiersin.orgnih.gov The inherent ability of the coumarin structure to be extensively modified allows for the strategic incorporation of different functional groups to achieve desired interactions with multiple targets. frontiersin.orgnih.gov For example, coumarin-triazole derivatives have been developed that combine potent and selective AChE inhibition with neuroprotective activities. mdpi.com
Research on Enhancing Efficacy (e.g., through nanotechnology)
A significant area of future research is focused on overcoming the limitations of some coumarin derivatives, such as poor water solubility and low oral bioavailability, which can hinder their therapeutic efficacy. nih.gov Nanotechnology offers a promising solution to these challenges. nih.gov By encapsulating or attaching coumarin compounds to nanocarriers, such as carbon dots (CDs), their delivery and cellular absorption can be significantly improved. nih.gov For example, a nanoformulation of coumarin using CDs as a nanocarrier demonstrated markedly enhanced herbicidal activity compared to the free compound, attributed to improved penetration into plant tissues. nih.gov
Another strategy to enhance efficacy is through metal complexation. The addition of a metal ion, such as nickel, to a coumarin derivative can alter its electronic properties and three-dimensional structure, potentially enhancing its biological activity. nih.gov A nickel-daphnetin complex, for instance, showed improved intestinal absorption and reduced toxicity in silico, highlighting the potential of organometallic complexes in augmenting the pharmacological profile of coumarin-based agents. nih.gov
Exploration of New Biological Targets and Mechanisms
While coumarins are known to interact with a wide range of biological targets, ongoing research continues to uncover new ones, expanding their potential therapeutic applications. frontiersin.orgnih.gov In the field of neurodegenerative diseases, synthetic coumarin derivatives like ZN014 and ZN015 have been found to act as potential agonists for the TRKB receptor, activating signaling pathways (such as ERK and AKT) that are crucial for neuronal survival and neuroplasticity. nih.gov
Beyond cancer and neurodegeneration, coumarins are being investigated for activity against infectious diseases by targeting novel pathways. nih.govbioengineer.org For instance, researchers are designing coumarin derivatives to inhibit essential bacterial processes in Mycobacterium tuberculosis, such as DNA replication and cell wall synthesis, to combat tuberculosis. bioengineer.org In antiviral research, the main protease (Mpro) of SARS-CoV-2 has been identified as a promising target for coumarin-based inhibitors. nih.gov The discovery of these new targets and mechanisms of action underscores the versatility of the coumarin scaffold and opens up new avenues for drug development. nih.govfrontiersin.org
Challenges in Synthesis and Application of Coumarin Derivatives
Despite the immense therapeutic promise of coumarin derivatives, several challenges remain in their synthesis and clinical application. From a synthetic standpoint, while many new methods are being developed, achieving high yields and purity for complex, multi-functionalized coumarins can still be difficult. mdpi.com The need for more sustainable and cost-effective synthetic routes remains a priority. researchgate.net
In terms of application, a primary hurdle for many coumarin compounds is their pharmacokinetic profile, particularly low bioavailability and potential for hepatotoxicity. nih.govresearchgate.net These issues can limit the therapeutic window and require careful structural optimization to mitigate. researchgate.netresearchgate.net Addressing these challenges through advanced formulation strategies, such as nanotechnology, and the design of next-generation analogs with improved drug-like properties is essential for the successful translation of coumarin-based research from the laboratory to clinical use. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. How can researchers design initial experiments for synthesizing novel coumarin derivatives?
- Methodological Answer : Begin with a literature review to identify common synthetic pathways (e.g., Pechmann condensation, Knoevenagel reaction). Use spectroscopic techniques (NMR, IR, MS) for structural validation. Optimize reaction conditions (temperature, catalyst, solvent) using factorial design experiments to maximize yield . For reproducibility, document all parameters (e.g., molar ratios, purification methods) in a standardized lab protocol .
Q. What are effective strategies for conducting a literature review on the biological activities of coumarin derivatives?
- Methodological Answer : Use keyword combinations (e.g., "coumarin derivatives AND anticancer mechanism") in databases like PubMed, SciFinder, and Google Scholar. Employ Boolean operators to refine searches (e.g., "coumarin* AND (antimicrobial OR antioxidant)"). Track citations from seminal papers and use reference management tools (Zotero, EndNote) to organize findings . Prioritize peer-reviewed articles published in high-impact journals (IF > 5.0) .
Q. Which spectroscopic techniques are essential for characterizing coumarin derivatives?
- Methodological Answer :
- NMR Spectroscopy : Confirms molecular structure via proton/carbon chemical shifts.
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
- UV-Vis/IR Spectroscopy : Identifies chromophores and functional groups.
- X-ray Crystallography : Resolves 3D structures for SAR analysis.
Cross-validate results with computational tools (e.g., DFT calculations) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of coumarin derivatives across studies?
- Methodological Answer : Conduct a systematic meta-analysis to identify variables influencing discrepancies (e.g., assay protocols, cell lines, dosage). Replicate key experiments under controlled conditions. Use statistical tools (ANOVA, Bland-Altman plots) to assess inter-study variability . Publish negative results to reduce publication bias .
Q. What are best practices for integrating computational and experimental data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Step 1 : Generate 3D molecular models (e.g., using Gaussian or AutoDock) to predict binding affinities.
- Step 2 : Validate predictions via in vitro assays (e.g., enzyme inhibition, cytotoxicity).
- Step 3 : Apply machine learning (e.g., Random Forest, SVM) to correlate descriptors (logP, polar surface area) with activity.
Use platforms like ChemBank for cheminformatics support .
Q. How to ensure reproducibility in coumarin derivative synthesis for multi-institutional studies?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Share detailed protocols via platforms like Protocols.io . Include batch-to-batch variability assessments (RSD < 5%) and third-party validation via inter-laboratory comparisons .
Q. What ethical considerations apply when using animal models for coumarin derivative toxicity studies?
- Methodological Answer : Follow ARRIVE guidelines for experimental design and reporting. Obtain ethics approval for humane endpoints (e.g., tumor size limits). Use alternatives (e.g., organ-on-a-chip, in silico models) where feasible. Document compliance with institutional animal care protocols (IACUC) .
Data Management and Analysis
Q. How to develop a robust data management plan (DMP) for long-term coumarin research?
- Methodological Answer :
- Storage : Use institutional repositories (e.g., Zenodo) with DOI assignment.
- Metadata : Include experimental conditions, raw spectra, and analysis scripts.
- Compliance : Adhere to GDPR/ERC guidelines for sensitive data. Update DMP versions annually .
Q. What statistical methods are recommended for analyzing dose-response data in coumarin-based drug discovery?
- Methodological Answer :
- Non-linear Regression : Fit IC₅₀ values using GraphPad Prism.
- Hill Slope Analysis : Assess cooperativity in dose-response curves.
- Bootstrapping : Estimate confidence intervals for small datasets.
Report results with p-values adjusted for multiple comparisons (e.g., Benjamini-Hochberg) .
Tables for Methodological Reference
| Experimental Parameter | Optimal Range | Tools/Techniques |
|---|---|---|
| Reaction Temperature | 80–120°C (Pechmann condensation) | Reflux apparatus, thermocouple |
| Solvent Polarity | Ethanol > DMSO > THF | Hansen solubility parameters |
| Chromatography Purification | Silica gel (60–120 mesh) | Flash column, TLC validation |
| Data Analysis Method | Application | Software |
|---|---|---|
| Molecular Docking | Binding affinity prediction | AutoDock Vina, Schrödinger |
| PCA (Principal Component Analysis) | SAR dimensionality reduction | R/Python (scikit-learn) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
